5-Acetyliminodibenzyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSUAHGUFKVVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352885 | |
| Record name | 5-acetyliminodibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-75-6 | |
| Record name | 5-acetyliminodibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 5-Acetyliminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyliminodibenzyl, also known as N-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine, is a key organic compound with significant applications in pharmaceutical synthesis. It serves as a crucial intermediate in the development of various drugs and is recognized as an impurity of Carbamazepine.[1] This technical guide provides a detailed overview of the chemical properties of this compound, presenting quantitative data in a structured format, outlining experimental protocols for its characterization, and visualizing its synthesis and analytical workflow.
Chemical and Physical Properties
This compound presents as a white to yellowish crystalline powder or solid.[1][2][3] Its core chemical structure and identifying information are summarized in Table 1. A comprehensive list of its physicochemical properties is detailed in Table 2, offering researchers essential data for experimental design and drug development applications.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone |
| Synonyms | 5-Acetyliminodibenyl, 5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine[2] |
| CAS Number | 13080-75-6[2] |
| Molecular Formula | C₁₆H₁₅NO[4][5] |
| Molecular Weight | 237.30 g/mol [4] |
| InChI | InChI=1S/C16H15NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11H2,1H3[2][5] |
| SMILES | CC(=O)N1c2ccccc2CCc3ccccc13[5] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 95-97 °C[1][2][3][4] |
| Boiling Point | 446.7 °C at 760 mmHg[2], 364.67 °C at 101325 Pa[1][3] |
| Density | 1.151 g/cm³[2], 1.53 g/cm³ at 20°C[1][3] |
| Flash Point | 217.3 °C[2] |
| Vapor Pressure | 3.56E-08 mmHg at 25°C[2], 0.001 Pa at 25°C[1][3] |
| Refractive Index | 1.606[2] |
| pKa (Predicted) | -2.14 ± 0.20[1][3] |
| Water Solubility | 105.16 mg/L[3] |
| Solubility | Soluble in ethanol, chloroform, and acetonitrile.[2] Slightly soluble in DMSO and methanol.[1][3] |
Experimental Protocols
The characterization of this compound involves a series of standard analytical techniques to determine its physical and chemical properties. The following are generalized protocols based on established methods for organic compound analysis.
Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.[6] For a pure substance, this range should be narrow.
-
Determination of Boiling Point
-
Apparatus: Simple distillation apparatus.[6]
-
Procedure:
-
A sample of this compound is placed in a round-bottom flask.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
The flask is heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.[6]
-
Determination of Solubility
A qualitative assessment of solubility provides insight into the polarity of the molecule.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small amount (e.g., 10 mg) of this compound is added to a test tube containing a known volume (e.g., 1 mL) of a solvent.
-
The mixture is agitated using a vortex mixer for a set period.
-
The solution is visually inspected for the presence of undissolved solid.
-
This process is repeated with a range of solvents of varying polarities, such as water, ethanol, chloroform, and dimethyl sulfoxide (DMSO).[1][2][3]
-
Spectroscopic and Chromatographic Analysis
Advanced analytical techniques are employed for structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the compound, such as the carbonyl group of the acetyl moiety.[7]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[7]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These chromatographic methods are employed to assess the purity of the compound and quantify any impurities.[8]
Synthesis and Characterization Workflow
The following diagrams illustrate the synthesis of this compound and a general workflow for its chemical characterization.
References
- 1. This compound 99 CAS#: 13080-75-6 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 13080-75-6 CAS MSDS (this compound 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. N-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine (N-Acetyliminodibenzyl) [lgcstandards.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. theamericanjournals.com [theamericanjournals.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of 5-Acetyliminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation and confirmation of 5-Acetyliminodibenzyl, a key intermediate in pharmaceutical synthesis. This document details the experimental methodologies, spectroscopic data, and analytical workflows essential for the unambiguous identification of this tricyclic compound.
Introduction
This compound, systematically named 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, is a derivative of iminodibenzyl. Its molecular structure, characterized by a central seven-membered ring fused to two benzene rings and an acetyl group on the nitrogen atom, makes it a valuable scaffold in medicinal chemistry. Accurate structural confirmation is paramount for its use in further synthetic transformations and drug design. This guide outlines the standard analytical techniques employed for its definitive identification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone |
| Synonyms | This compound |
| CAS Number | 13080-75-6 |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Appearance | White to yellowish crystalline powder |
| Melting Point | 95-97 °C |
Synthesis and Purification
The primary synthetic route to this compound involves the N-acetylation of iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine).
Experimental Protocol: Synthesis
Reaction: Iminodibenzyl is reacted with acetic anhydride to yield this compound. A patent describes a process where iminodibenzyl is acylated by refluxing with acetic anhydride at a 1:2 molar ratio[1].
Materials:
-
Iminodibenzyl
-
Acetic Anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve iminodibenzyl in a suitable solvent such as dichloromethane.
-
Add a slight excess of acetic anhydride to the solution. A small amount of pyridine can be added to catalyze the reaction.
-
Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove any remaining pyridine, followed by saturated sodium bicarbonate solution to neutralize any excess acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Procedure:
-
The crude this compound is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Structure Elucidation and Spectroscopic Data
The structure of this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | m | 8H | Aromatic protons |
| ~ 3.1 | s | 4H | -CH₂-CH₂- (ethylene bridge) |
| ~ 2.1 | s | 3H | -C(O)CH₃ (acetyl group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | C=O (acetyl carbonyl) |
| ~ 140-145 | Quaternary aromatic carbons (adjacent to N) |
| ~ 125-130 | Aromatic CH carbons |
| ~ 35 | -CH₂-CH₂- (ethylene bridge) |
| ~ 22 | -C(O)CH₃ (acetyl methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1660 | Strong | Amide C=O stretch (acetyl group) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1370 | Medium | C-N stretch |
The strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group and is a key indicator of successful acetylation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 237 | [M]⁺, Molecular ion |
| 194 | [M - COCH₃]⁺, Loss of the acetyl group |
| 195 | [M - CH₂CO]⁺, Loss of ketene |
| 180 | Fragmentation of the dibenzazepine ring |
The presence of the molecular ion peak at m/z 237 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of the acetyl group (m/z 194), provides strong evidence for the proposed structure.
Logical Workflow and Visualizations
The process of synthesizing and confirming the structure of this compound follows a logical progression.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Biological Context and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activity or involvement of this compound in cellular signaling pathways. Its primary role appears to be that of a synthetic intermediate in the preparation of more complex, pharmacologically active molecules. Further research would be required to explore any intrinsic biological effects of this compound.
Conclusion
The structure of this compound can be reliably synthesized and unequivocally confirmed through a standard suite of analytical techniques. The combination of NMR, IR, and mass spectrometry provides a complete picture of its molecular architecture, ensuring its identity and purity for use in research and drug development. This guide provides the necessary framework for researchers to confidently handle and characterize this important chemical entity.
References
Synthesis of 5-Acetyliminodibenzyl from Iminodibenzyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Acetyliminodibenzyl, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties, reaction parameters, and a step-by-step experimental protocol for the acetylation of iminodibenzyl.
Introduction
This compound, also known as 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine, is a crucial synthetic intermediate. Its dibenzazepine core structure is foundational for a range of neurologically active compounds and other therapeutic agents. The addition of an acetyl group to the nitrogen atom of the iminodibenzyl moiety is a primary step in the synthesis of more complex molecules, such as certain tricyclic antidepressants and antipsychotics. This guide focuses on the direct acetylation of iminodibenzyl to yield this compound.
Chemical Properties and Data
A summary of the key chemical data for the reactant and product is provided below for easy reference.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Iminodibenzyl | 10,11-Dihydro-5H-dibenzo[b,f]azepine | 494-19-9 | C₁₄H₁₃N | 195.26 | 105-108 | Yellowish to beige crystalline powder |
| This compound | 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | 13080-75-6 | C₁₆H₁₅NO | 237.30 | 95-97[1][2] | White to yellowish crystals or crystalline powder[3] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound from iminodibenzyl is through N-acetylation using acetic anhydride.[3] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the iminodibenzyl acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.
Reaction Scheme
References
An In-depth Technical Guide on the Acylation of Iminodibenzyl with Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodibenzyl and its derivatives are crucial scaffolds in medicinal chemistry, forming the core structure of various therapeutic agents. The acylation of the secondary amine in the iminodibenzyl ring is a fundamental transformation, often employed to synthesize key intermediates for drug development. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative aspects of the acylation of iminodibenzyl with acetic anhydride.
Reaction Mechanism
The acylation of iminodibenzyl, a secondary amine, with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. This reaction can be performed with or without a catalyst, although the use of a strong acid catalyst significantly enhances the reaction rate.
Uncatalyzed Mechanism
In the absence of a catalyst, the nitrogen atom of the iminodibenzyl acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a carboxylate anion as a leaving group and yielding the N-acetyliminodibenzyl product and a molecule of acetic acid.
Acid-Catalyzed Mechanism
The acylation of iminodibenzyl is more efficiently carried out in the presence of a strong acid catalyst, such as perchloric acid (HClO₄), in a solvent like acetic acid.[1] The catalytic cycle involves the following key steps:
-
Formation of the Acetylium Ion: Perchloric acid, a strong acid, protonates acetic anhydride. This protonated intermediate is highly unstable and readily eliminates a molecule of acetic acid to form a highly reactive and electrophilic acetylium ion (CH₃CO⁺).[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of iminodibenzyl attacks the electrophilic acetylium ion.
-
Deprotonation: The resulting protonated amide intermediate is then deprotonated, typically by a weak base in the reaction mixture (such as acetic acid or another molecule of iminodibenzyl), to yield the final product, N-acetyliminodibenzyl, and regenerate the acid catalyst.
The formation of the highly electrophilic acetylium ion is the key to the enhanced reaction rate in the acid-catalyzed process.
Quantitative Data
While specific kinetic studies on the acylation of iminodibenzyl are not extensively reported in the literature, data from patents provide valuable insights into reaction conditions and yields for the synthesis of derivatives.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Iminodibenzyl, Acetic Anhydride | Perchloric Acid | Acetic Acid | 105-110 | 3 | 3-Nitro-N-acetyliminodibenzyl | 80.9 | [1] |
| Iminodibenzyl, Acetic Anhydride | None | - | Reflux | - | 5-Acetyl-3-nitro-iminodibenzyl | Not specified | [2] |
*Note: The yields reported in these patents are for the subsequent nitration product in a one-pot reaction. However, the high yield of the final product suggests that the initial acylation step proceeds with high efficiency under these conditions.
Experimental Protocols
Based on established literature, the following are detailed methodologies for the acylation of iminodibenzyl.
Perchloric Acid Catalyzed Acylation
This protocol is adapted from a patented procedure for the synthesis of a derivative of N-acetyliminodibenzyl.[1]
Materials:
-
Iminodibenzyl
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Perchloric Acid (70%)
-
Toluene
-
Water (deionized)
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Dropping funnel
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 75g of iminodibenzyl, 80 mL of glacial acetic acid, and 45 mL of acetic anhydride.
-
With stirring, carefully add 0.7 mL of 70% perchloric acid to the mixture.
-
Heat the reaction mixture to 105-110 °C and maintain this temperature for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
This protocol is part of a one-pot synthesis for 3-nitro-N-acetyliminodibenzyl. For isolation of N-acetyliminodibenzyl, the following workup can be considered:
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing ice water with stirring.
-
The crude N-acetyliminodibenzyl will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or toluene.
Uncatalyzed Acylation by Reflux
This protocol is based on a general procedure mentioned in a patent.[2]
Materials:
-
Iminodibenzyl
-
Acetic Anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine iminodibenzyl and a molar excess of acetic anhydride (e.g., a 1:2 molar ratio).
-
Heat the mixture to reflux and maintain for a sufficient period to ensure complete reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to quench the excess acetic anhydride.
-
The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude N-acetyliminodibenzyl.
-
Further purification can be achieved by recrystallization.
Visualizations
Reaction Workflow
Caption: Workflow for the perchloric acid-catalyzed acylation of iminodibenzyl.
Acid-Catalyzed Mechanism Pathway
Caption: Key steps in the perchloric acid-catalyzed acylation of iminodibenzyl.
References
The Pivotal Role of 5-Acetyliminodibenzyl in Modern Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyliminodibenzyl serves as a critical precursor in the synthesis of a variety of pharmaceutical compounds, most notably tricyclic antidepressants and anticonvulsants. Its dibenzazepine core is a key pharmacophore, and the acetyl group provides a strategic handle for further chemical modifications. This technical guide provides an in-depth analysis of the synthesis of this compound and its conversion into high-value active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to facilitate research and development in this area.
Introduction
The iminodibenzyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of drugs targeting the central nervous system (CNS). This compound, a derivative of iminodibenzyl, is a key intermediate that allows for the introduction of further functional groups, leading to the synthesis of complex molecules with diverse pharmacological activities. This guide will explore the synthesis of this compound and its role as a precursor in the production of notable drugs such as carbamazepine and opipramol, as well as other important derivatives.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO | [1] |
| Molecular Weight | 237.30 g/mol | [1] |
| Appearance | White to yellowish crystals or crystalline powder | [1] |
| Melting Point | 95-97 °C | [1] |
| Solubility | Soluble in ethanol, chloroform, and acetonitrile; less soluble in water | [1] |
| WGK (Water Hazard Class) | 3 | [1] |
Synthesis of this compound and Key Derivatives
The synthesis of this compound is typically achieved through the N-acylation of iminodibenzyl. This intermediate can then be used to produce a variety of functionalized molecules.
Synthesis of this compound
The direct acylation of iminodibenzyl is a straightforward process, though it is often performed as the initial step in a multi-step synthesis without isolation of the acetylated intermediate.[2]
Experimental Protocol: Acylation of Iminodibenzyl
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iminodibenzyl (1.0 eq.) in a suitable solvent such as toluene or acetic acid.[2][3]
-
Addition of Acylating Agent: Add acetic anhydride (1.1-1.5 eq.) to the stirred solution. A catalytic amount of a strong acid like perchloric acid may be added to facilitate the reaction.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If acetic acid is used as the solvent, it can be partially removed under reduced pressure. The reaction mixture can be quenched by the addition of water.[3]
-
Purification: The product can be extracted with an organic solvent like dichloromethane. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data for Acylation of Iminodibenzyl (Representative)
| Parameter | Value |
| Typical Yield | >80% |
| Reaction Time | 2-4 hours |
| Purity (by HPLC) | >98% |
Synthesis of 5-Acetyl-3-nitro-iminodibenzyl
This derivative is a precursor for compounds with further substitutions on one of the aromatic rings.[2]
Experimental Protocol: Nitration of this compound
-
Reaction Setup: The synthesis is typically carried out as a one-pot reaction following the acylation of iminodibenzyl. Without isolating the this compound, the reaction mixture is cooled to 25-30 °C.[2]
-
Nitration: A nitrating agent, such as nitric acid, is added dropwise to the cooled solution while maintaining the temperature.[2]
-
Reaction: The reaction is stirred at this temperature for a specified period until the nitration is complete, as monitored by TLC.
-
Workup and Purification: The excess acetic anhydride can be converted to acetic acid by the addition of an equivalent amount of water. The product is then precipitated, filtered, and can be purified by recrystallization.[2]
Quantitative Data for the Synthesis of 5-Acetyl-3-nitro-iminodibenzyl
| Parameter | Value | Reference |
| Molar Ratio (Iminodibenzyl:Acetic Anhydride) | 1:2 | [2] |
| Nitration Temperature | 25-30 °C | [2] |
Synthesis of 3-Chloro-N-acetyliminodibenzyl
This chloro-derivative is an important intermediate for the synthesis of other pharmacologically active molecules.[3]
Experimental Protocol: Synthesis of 3-Chloro-N-acetyliminodibenzyl
This synthesis involves a multi-step process starting from iminodibenzyl:
-
Acylation and Nitration: Iminodibenzyl is first acylated with acetic anhydride and then nitrated in the same pot to yield 3-nitro-N-acetyliminodibenzyl.[3]
-
Reduction: The nitro group is then reduced to an amino group to form 3-amino-N-acetyliminodibenzyl.[3]
-
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt and subsequently replaced with a chlorine atom via a Sandmeyer reaction to yield 3-chloro-N-acetyliminodibenzyl.[3]
Quantitative Data for the Synthesis of 3-Chloro-N-acetyliminodibenzyl
| Step | Yield | Reference |
| Overall Yield | >51% | [3] |
Application in Drug Synthesis
This compound is a key building block for several important drugs.
Carbamazepine Synthesis (Related Pathway)
While carbamazepine is more commonly synthesized from iminostilbene, the chemistry involved is highly relevant. The acylation step to protect the nitrogen is analogous to the formation of this compound.
Experimental Protocol: Synthesis of Carbamazepine from Iminostilbene
-
Reaction Setup: A suspension of iminostilbene in a mixture of acetic acid and water is heated to 60°C.[4]
-
Carbamoylation: Sodium cyanate is added in portions over several hours.[4]
-
Reaction and Crystallization: The mixture is stirred and then cooled to 15-20°C to allow for the crystallization of carbamazepine.[4]
-
Purification: The crystals are filtered, washed with acetic acid and water, and dried. Further product can be obtained from the mother liquor.[4]
Quantitative Data for Carbamazepine Synthesis
| Parameter | Value | Reference |
| Yield | 90.9% (initial crystallization) | [4] |
| Total Yield | 93.9% | [4] |
| Melting Point | 191-193 °C | [4] |
Opipramol Synthesis
Opipramol is synthesized from iminostilbene, a closely related precursor to iminodibenzyl. The synthesis involves N-alkylation followed by reaction with N-(2-hydroxyethyl)piperazine.[5][6]
Experimental Protocol: Synthesis of Opipramol from Iminostilbene
-
N-Alkylation: Iminostilbene is reacted with an excess of 1-bromo-3-chloropropane in the presence of potassium carbonate, PEG 6000, and a small amount of water at 90-95°C for 20-30 hours.[5][6]
-
Reaction with Piperazine Derivative: The resulting N-(3-halopropyl)iminostilbene intermediate, without isolation, is reacted with N-(2-hydroxyethyl)piperazine in toluene at 100-120°C for 18-30 hours.[5][6]
-
Workup and Purification: The reaction mixture is cooled, washed with water, and the pH is adjusted to precipitate the opipramol base, which is then extracted. The dihydrochloride salt is formed using known methods.[5][6]
Quantitative Data for Opipramol Synthesis
| Parameter | Value | Reference |
| Purity (HPLC) | >99% | [5][6] |
| Melting Point (dihydrochloride) | 228-230 °C | [5][6] |
Signaling Pathways and Mechanism of Action of Derived Drugs
The drugs derived from the iminodibenzyl scaffold, such as carbamazepine, exhibit complex mechanisms of action.
Carbamazepine's Effect on Voltage-Gated Sodium Channels
Carbamazepine's primary mechanism of action as an anticonvulsant is the blockade of voltage-gated sodium channels. By binding to these channels, it stabilizes the inactivated state, which reduces the repetitive firing of neurons that is characteristic of seizures.
Carbamazepine and the Wnt/β-catenin Signaling Pathway
Recent studies have shown that carbamazepine can also modulate the Wnt/β-catenin signaling pathway. It has been found to bind to the Frizzled-8 (FZD8) receptor, an action that inhibits this pathway.[4][7] This inhibition may contribute to some of the long-term side effects of the drug, such as bone loss and increased adipogenesis.[7]
Visualizations
Synthetic Pathways
Caption: Synthesis of this compound Derivatives.
Experimental Workflow
Caption: Workflow for this compound Synthesis.
Signaling Pathway
Caption: Carbamazepine's Inhibition of Wnt/β-catenin Signaling.
Conclusion
This compound is a versatile and valuable precursor in the synthesis of a range of CNS-active drugs. Its straightforward synthesis and the reactivity of its acetyl group make it an ideal starting point for the development of new chemical entities. The detailed protocols and data presented in this guide are intended to support further research and innovation in the field of medicinal chemistry, leveraging the potential of the iminodibenzyl scaffold to address unmet medical needs. A deeper understanding of the signaling pathways affected by drugs derived from this scaffold, such as the Wnt/β-catenin pathway, will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. chembk.com [chembk.com]
- 2. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]
- 3. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A process for the preparation of opipramol - Patent 1468992 [data.epo.org]
- 6. EP1468992B1 - A process for the preparation of opipramol - Google Patents [patents.google.com]
- 7. Antiepileptic Drug Carbamazepine Binds to a Novel Pocket on the Wnt Receptor Frizzled-8 - PMC [pmc.ncbi.nlm.nih.gov]
5-Acetyliminodibenzyl: A Core Intermediate in the Synthesis of Clomipramine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Clomipramine, a tricyclic antidepressant renowned for its efficacy in treating obsessive-compulsive disorder (OCD) and major depressive episodes, relies on a multi-step synthesis process where the selection of intermediates is crucial for overall yield and purity.[1] Among these, 5-acetyliminodibenzyl serves as a pivotal precursor. Its acetyl group acts as a protecting group for the nitrogen atom at the 5-position of the dibenz[b,f]azepine ring system, allowing for selective modifications on the aromatic rings before its eventual removal in the final stages of synthesis. This guide details the synthetic pathways involving this compound, presenting experimental protocols, quantitative data, and process workflows.
Overview of the Synthetic Pathway
The synthesis of clomipramine from the readily available starting material, iminodibenzyl, proceeds through the formation of this compound. From this key intermediate, two primary routes emerge for the introduction of the essential chlorine atom at the 3-position: a traditional, multi-step nitration-reduction-diazotization sequence and a more modern, direct chlorination method. Both pathways converge for the final deacetylation and alkylation steps to yield clomipramine.
Experimental Protocols and Key Reactions
Synthesis of this compound (Acylation)
The initial step involves the acylation of iminodibenzyl, typically using acetic anhydride. This reaction protects the secondary amine, preventing side reactions in subsequent steps and activating the ring system for electrophilic substitution.[2][3]
Protocol:
-
To a reaction flask, add iminodibenzyl (1 molar equivalent), acetic acid, and acetic anhydride (e.g., 45ml per 75g of iminodibenzyl).[3]
-
Add a catalytic amount of perchloric acid.[3]
-
Heat the mixture to 105-110 °C and maintain for 3 hours.[3]
-
Cool the reaction mixture and proceed to the next step (e.g., nitration or chlorination). The product can be isolated by pouring the mixture into water, filtering the resulting solid, and refining with a suitable solvent like toluene.[3]
Route A: Traditional Synthesis of 3-Chloro-5-acetyliminodibenzyl
This classical route involves a three-step conversion of this compound.
2.2.1. Nitration The acetylated intermediate is nitrated to introduce a nitro group at the 3-position.
Protocol:
-
Following acylation, cool the reaction mixture to 20 °C.[3]
-
Slowly add nitrosonitric acid (96%) dropwise over 2-3 hours, maintaining the temperature between 20-25 °C.[3]
-
After the addition is complete, allow the reaction to proceed for another hour.[3]
-
Recover the product, 3-nitro-N-acetyl iminodibenzyl, by vacuum distillation of the acetic acid and precipitation in ice water. The crude product can be purified by recrystallization from toluene. A yield of 80.9% has been reported for this combined acylation/nitration step.[3]
2.2.2. Reduction The nitro group is reduced to an amino group, typically using a reducing agent like iron in an acidic medium.
Protocol:
-
Suspend 3-nitro-N-acetyl iminodibenzyl in a mixture of ethanol and water.
-
Add iron powder and a small amount of acetic acid.
-
Heat the mixture to reflux for approximately 5 hours.[3]
-
Filter the hot solution to remove iron salts. Evaporate the ethanol under reduced pressure.
-
Add water to precipitate the solid 3-amino-N-acetyl iminodibenzyl and filter to collect the product.[3]
2.2.3. Diazotization and Sandmeyer Reaction The amino group is converted to a chloro group via a diazonium salt intermediate, which is then subjected to a Sandmeyer reaction using cuprous chloride.
Protocol:
-
Add 3-amino-N-acetyl iminodibenzyl (e.g., 35g) to a mixture of concentrated hydrochloric acid (e.g., 105g) and water (e.g., 238g).[3]
-
Cool the stirred mixture to 0 °C using an ice-salt bath.[3]
-
Slowly add a 30% sodium nitrite solution dropwise over 2 hours, maintaining the temperature between 5-15 °C to form the diazonium salt.[3]
-
After addition, continue stirring for 1 hour.[3]
-
In a separate vessel, prepare a solution of cuprous chloride (e.g., 15g) in concentrated hydrochloric acid (e.g., 175g). Add this to the diazonium salt solution.[3]
-
Heat the mixture to 60-65 °C for 2 hours.[3]
-
Cool to 10 °C and collect the crude product by suction filtration. Recrystallize from 95% ethanol to obtain pure 3-chloro-N-acetyliminodibenzyl.[3]
Route B: Direct Chlorination of this compound
A more efficient and modern approach involves the direct electrophilic substitution of this compound with a chlorinating agent. This method avoids the multiple steps of the traditional route, leading to higher overall yields and simpler process control.[4][5]
Protocol:
-
In a 500ml reaction flask, add N-acetyliminodibenzyl (100 mmol), potassium carbonate (100 mmol), and Tetrabutylammonium bromide (TBAB, 10 mmol) to a solvent such as dichloroethane (100 mL).[5]
-
Cool the mixture to 0 °C.[5]
-
Slowly add a solution of the chlorinating agent, such as bis(trichloromethyl) carbonate (triphosgene), dropwise. The molar ratio of N-acetyliminodibenzyl to chlorinating agent can range from 1:0.5 to 1:2.[4]
-
After the addition is complete, raise the temperature to 10 °C and stir for 5 hours.[5]
-
Concentrate the reaction mixture under normal pressure until dry to obtain the target product, N-acetyl-3-chloroiminodibenzyl, as a pale yellow oil.[5]
Final Synthetic Steps
2.4.1. Deacetylation The acetyl protecting group is removed from 3-chloro-5-acetyliminodibenzyl to yield 3-chloroiminodibenzyl.
Protocol:
-
Add 3-chloro-5-acetyliminodibenzyl (1 part by weight) and potassium hydroxide powder (1-1.7 parts by weight) to toluene (5-10 parts by weight).[6]
-
Heat the mixture to 80-90 °C and maintain for 5-7 hours.[6]
-
After the reaction is complete, cool the solution to room temperature. The resulting solution containing the intermediate 3-chloroiminodibenzyl is used directly in the next step.[6]
2.4.2. Alkylation The final step is the N-alkylation of 3-chloroiminodibenzyl with 3-(dimethylamino)propyl chloride to form clomipramine.
Protocol:
-
To the solution from the deacetylation step, add potassium carbonate and additional potassium hydroxide.[6]
-
Heat the mixture to 110-115 °C for 1-3 hours.[6]
-
Slowly add a solution of 3-(dimethylamino)propyl chloride in toluene. Continue heating at 110-115 °C for another 1-3 hours until the reaction is complete.[1][6]
-
Cool the reaction liquid and extract with purified water to remove inorganic salts.[6]
-
The organic layer containing clomipramine is concentrated under reduced pressure. The resulting oil can be dissolved in acetone and acidified with hydrochloric acid to precipitate clomipramine hydrochloride as a crude product.[6]
-
The crude product is purified by recrystallization, often involving a decolorization step with medicinal carbon.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experimental procedures, primarily focusing on the efficient direct chlorination route.
Table 1: Reagents and Yields for Direct Chlorination of this compound [5]
| Embodiment | N-acetyliminodibenzyl (mmol) | Chlorinating Agent (Triphosgene, mmol) | Catalyst (TBAB, mmol) | Acid Scavenger (K₂CO₃, mmol) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 100 | 130 | 10 | 100 | Dichloroethane | 90.0 |
| 2 | 100 | 50 | 10 | 100 | Dichloroethane | 53.0 |
| 3 | 100 | 100 | 10 | 100 | Dichloroethane | 86.1 |
| 4 | 100 | 100 | 10 | 100 | Dichloromethane | 88.0 |
Table 2: Reaction Conditions for Clomipramine Synthesis Steps
| Step | Key Reagents | Temperature (°C) | Duration | Reported Yield | Reference |
|---|---|---|---|---|---|
| Acylation & Nitration | Iminodibenzyl, Ac₂O, Nitrosonitric acid | 20-110 | ~7 hours | 80.9% | [3] |
| Diazotization | 3-Amino-N-acetyliminodibenzyl, NaNO₂, CuCl | 0-65 | ~5 hours | 69.7% | [3] |
| Direct Chlorination | This compound, Triphosgene, TBAB | 0-10 | 5 hours | 86-90% | [5] |
| Deacetylation | 3-Chloro-5-acetyliminodibenzyl, KOH | 80-90 | 5-7 hours | Not specified | [6] |
| Alkylation | 3-Chloroiminodibenzyl, 3-(dimethylamino)propyl chloride | 110-115 | 2-6 hours | Not specified |[6] |
Conclusion
This compound is a critical intermediate in the synthesis of clomipramine, providing a stable platform for the regioselective introduction of a chlorine atom onto the tricyclic core. While the traditional synthesis route involving nitration and subsequent transformations is well-established, modern direct chlorination methods offer a more streamlined, efficient, and higher-yielding alternative suitable for industrial-scale production.[4][5] The choice of synthetic route and careful optimization of reaction conditions, as detailed in this guide, are paramount to achieving high purity and yield of the final active pharmaceutical ingredient.
References
- 1. ijnc.ir [ijnc.ir]
- 2. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]
- 3. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 4. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 5. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 6. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Exploratory Reactions of 5-Acetyliminodibenzyl: A Technical Guide for Drug Development Professionals
Introduction
5-Acetyliminodibenzyl serves as a crucial scaffold in medicinal chemistry, forming the core of various compounds with significant pharmacological activities. As a derivative of iminodibenzyl, this molecule has been the subject of numerous exploratory reactions aimed at functionalizing its tricyclic core to modulate its biological effects. This technical guide provides an in-depth overview of key chemical transformations involving this compound and its derivatives, targeting researchers, scientists, and drug development professionals. The document details synthetic protocols, presents quantitative data in a structured format, and visualizes reaction pathways and potential pharmacological mechanisms.
I. Synthetic Transformations of the this compound Core
The chemical versatility of the this compound framework allows for a range of modifications, primarily centered on electrophilic aromatic substitution, and subsequent transformations of the introduced functional groups. These reactions are pivotal in the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
Acylation of Iminodibenzyl
The initial step in many synthetic routes is the acylation of the iminodibenzyl nitrogen. The acetyl group serves as a protecting group and influences the regioselectivity of subsequent reactions.
Experimental Protocol: Acylation of Iminodibenzyl
-
Materials: Iminodibenzyl, acetic anhydride, and a catalytic amount of perchloric acid or the reaction can be run by refluxing with a molar ratio of 1/2 of iminodibenzyl to acetic anhydride.[1]
-
Procedure:
-
Dissolve iminodibenzyl in a suitable organic solvent such as acetic acid.
-
Add acetic anhydride to the solution.
-
Introduce a catalytic amount of perchloric acid to initiate the acylation reaction.[2]
-
Alternatively, reflux the mixture of iminodibenzyl and acetic anhydride at a 1:2 molar ratio.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be used directly for subsequent nitration without the isolation of this compound.[1]
-
Nitration of this compound
Nitration introduces a nitro group onto the aromatic ring, which can then be reduced to an amino group for further functionalization.
Experimental Protocol: Nitration of this compound
-
Materials: this compound, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Dissolve this compound in concentrated sulfuric acid, maintaining the temperature between -5°C and 0°C.[3]
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5°C.[4]
-
Stir the reaction mixture at 0°C for approximately 30 minutes.[3]
-
Pour the reaction mixture over ice to precipitate the crude 3-nitro-5-acetyliminodibenzyl.[3]
-
Filter the precipitate and wash with water until neutral.[3]
-
Recrystallize the crude product from a suitable solvent like benzene or ethanol to obtain pure 3-nitro-5-acetyliminodibenzyl.[3]
-
Table 1: Quantitative Data for Nitration of 5-Acyliminodibenzyl Derivatives
| 5-Acyliminodibenzyl Derivative | Molar Ratio (Substrate:HNO₃) | Reaction Temperature | Yield of 3-Nitro Derivative | Melting Point of Product | Reference |
| This compound | 1:0.95 | -5°C to 0°C | ~40% | 157-158°C | [3] |
| 5-Propionyliminodibenzyl | Not Specified | Not Specified | Not Specified | 165-166°C | [4] |
| 5-Benzoyliminodibenzyl | Not Specified | Not Specified | Not Specified | 178-180°C | [3] |
| 5-Isovaleroyliminodibenzyl | Not Specified | Not Specified | Not Specified | 115-116°C | [3] |
Reduction of 3-Nitro-5-acetyliminodibenzyl
The reduction of the nitro group to an amine is a critical step for introducing further diversity, for instance, through diazotization and Sandmeyer reactions.
Experimental Protocol: Reduction of 3-Nitro-5-acetyliminodibenzyl
-
Method 1: Using Iron and Acid
-
Materials: 3-Nitro-5-acetyliminodibenzyl, iron filings, acetic acid or hydrochloric acid, water, benzene.[3]
-
Procedure:
-
Etch iron filings in water with a small amount of acetic acid at reflux temperature.[3]
-
Add 3-nitro-5-acetyliminodibenzyl in portions to the refluxing mixture.[3]
-
Continue refluxing for approximately 6 hours.[3]
-
After cooling, make the reaction mixture alkaline with 30% caustic soda solution.[3]
-
Extract the crude 3-amino-5-acetyliminodibenzyl exhaustively with benzene.[3]
-
-
-
Method 2: Using Hydrazine Hydrate
-
Materials: 3-Nitro-N-acetyliminodibenzyl, hydrazine hydrate, anhydrous ferric chloride, activated carbon, ethanol.[2]
-
Procedure:
-
In a reaction flask, combine 3-nitro-N-acetyliminodibenzyl, ethanol, anhydrous ferric chloride, and activated carbon.[2]
-
Heat the mixture to reflux and add hydrazine hydrate dropwise over 2-3 hours.[2]
-
Continue refluxing for an additional 3 hours.[2]
-
Filter the hot solution and evaporate the ethanol under reduced pressure.
-
Add water to the residue to precipitate the product, 3-amino-N-acetyliminodibenzyl.[2]
-
-
Table 2: Quantitative Data for Reduction of 3-Nitro-N-acetyliminodibenzyl
| Reducing Agent | Catalyst | Solvent | Reaction Time | Yield of 3-Amino-N-acetyliminodibenzyl | Reference |
| Hydrazine hydrate | Anhydrous FeCl₃ / Activated Carbon | Ethanol | ~5-6 hours | 90.3% - 92.5% | [2] |
Diazotization and Sandmeyer Reaction
This two-step process allows for the introduction of various substituents, such as halogens, onto the aromatic ring in place of the amino group.
Experimental Protocol: Synthesis of 3-Chloro-N-acetyliminodibenzyl
-
Materials: 3-Amino-N-acetyliminodibenzyl, concentrated hydrochloric acid, sodium nitrite, cuprous chloride, ethanol.[2]
-
Procedure:
-
Diazotization:
-
Suspend 3-amino-N-acetyliminodibenzyl in a mixture of concentrated hydrochloric acid and water.[2]
-
Cool the suspension to 0-5°C using an ice-salt bath.[2]
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-15°C.[2]
-
Stir for an additional hour after the addition is complete to form the diazonium salt solution.[2]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
-
Add the diazonium salt solution to the cuprous chloride solution.
-
Warm the mixture to 60-65°C and stir for 2 hours.[2]
-
Cool the mixture to 10°C to precipitate the crude product.[2]
-
Filter the crude product and recrystallize from 95% ethanol to obtain pure 3-chloro-N-acetyliminodibenzyl.[2]
-
-
Table 3: Quantitative Data for the Synthesis of 3-Chloro-N-acetyliminodibenzyl
| Reactant | Reagents | Reaction Temperature | Reaction Time | Yield | Melting Point | Reference |
| 3-Amino-N-acetyliminodibenzyl | 1. HCl, NaNO₂ 2. CuCl, HCl | 0-5°C (Diazotization) 60-65°C (Sandmeyer) | ~3 hours | 69.7% - 70.5% | 124-126°C | [2] |
Bromination and Dehydrobromination
Bromination at the benzylic positions followed by dehydrobromination is a key strategy to introduce unsaturation in the central seven-membered ring, leading to the iminostilbene core, which is present in drugs like carbamazepine.
Experimental Workflow for Bromination and Dehydrobromination
References
- 1. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]
- 2. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 3. US3178406A - Nitrates of s-acymminoimbenzyls - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Literature review on the discovery and synthesis of 5-Acetyliminodibenzyl
This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Acetyliminodibenzyl, a key intermediate in the production of various pharmaceuticals. Aimed at researchers, scientists, and professionals in drug development, this document details the seminal synthetic routes and subsequent optimizations, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations involved.
Introduction
This compound, also known as 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, is a crucial precursor in the synthesis of several active pharmaceutical ingredients. Its core structure, the iminodibenzyl moiety, is foundational for a class of drugs with applications in neurology and psychiatry. The addition of an acetyl group to the nitrogen atom of the dibenzazepine ring system is a critical step that facilitates further functionalization and derivatization of the molecule. This review focuses on the key methods developed for the synthesis of this important intermediate.
Synthesis Methodologies
The primary route for the synthesis of this compound involves the direct acylation of iminodibenzyl. Variations of this method, as well as subsequent reactions to produce derivatives, have been extensively described in patent literature.
Acetylation of Iminodibenzyl
The most direct method for the preparation of this compound is the acylation of iminodibenzyl using acetic anhydride. This reaction is typically carried out by refluxing iminodibenzyl with an excess of acetic anhydride.
A Romanian patent describes a process where iminodibenzyl is acylated with acetic anhydride by refluxing at a molar ratio of 1:2.[1] This process is often the first step in a multi-step synthesis for producing other derivatives, such as 5-acetyl-3-nitro-iminodibenzyl.[1]
A German patent further details a process for producing 5-acyl-iminostilbene derivatives which starts with the acetylation of iminodibenzyl to form 5-acetyl-iminodibenzyl.[2]
Experimental Protocol: Acetylation of Iminodibenzyl
-
Reactants: Iminodibenzyl and acetic anhydride.
-
Molar Ratio: 1 part iminodibenzyl to 2 parts acetic anhydride.[1]
-
Procedure: The reactants are mixed and refluxed. The excess acetic anhydride can be utilized in subsequent reaction steps or removed.[1]
-
Work-up: The reaction mixture is cooled, and the product is typically isolated by precipitation and filtration. Further purification can be achieved by recrystallization.
Logical Relationship: General Synthesis Pathway
Caption: General synthesis pathway for this compound and its derivatives.
Synthesis of this compound Derivatives
Following the initial acetylation, this compound serves as a versatile intermediate for the synthesis of various substituted dibenzazepines.
The nitration of this compound is a key step in producing compounds with potential antioxidant properties and for further synthesis of pharmaceuticals.[3] A process for the production of 3-nitro-5-acyl-iminodibenzyl compounds involves treating 5-acetyl-iminodibenzyl with a substantially equimolar amount of nitric acid in sulfuric acid.[3] The reaction is typically carried out at low temperatures, between -10°C and 0°C.[3] The crude product can be purified by fractional crystallization from solvents like benzene, ethanol, or methanol.[3]
Quantitative Data for Nitration of this compound
| Parameter | Value | Reference |
| Reactants | This compound, Nitric Acid, Sulfuric Acid | [3] |
| Molar Ratio (Nitric Acid) | 0.9-1 mol per mol of this compound | [3] |
| Solvent | Concentrated Sulfuric Acid (10-20 times weight of reactant) | [3] |
| Temperature | -10°C to 0°C (preferably 0°C to -5°C) | [3] |
| Product Melting Point | 157-158°C (recrystallized from benzene, ethanol, or methanol) | [3] |
Experimental Protocol: Synthesis of 3-Nitro-5-acetyl-iminodibenzyl
-
Reactants: this compound, concentrated nitric acid (40 Bé), concentrated sulfuric acid.
-
Procedure:
-
Dissolve 5-acetyl-iminodibenzyl in ten to twenty times its weight of concentrated sulfuric acid.
-
Cool the solution to between 0°C and -5°C.
-
Add 0.9-1 mol of concentrated nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, precipitate the crude product by pouring the reaction mixture over ice.
-
Collect the precipitate and purify by fractional crystallization from benzene, ethanol, or methanol.[3]
-
Workflow: Nitration of this compound
Caption: Experimental workflow for the synthesis of 3-Nitro-5-acetyl-iminodibenzyl.
3-Chloro-N-acetyliminodibenzyl is another important derivative. A Chinese patent outlines a method for its synthesis starting from iminodibenzyl.[4] The process involves acylation and nitration to produce 3-nitro-N-acetyliminodibenzyl, followed by a reduction to 3-amino-N-acetyliminodibenzyl, and finally a Sandmeyer reaction to yield the 3-chloro derivative.[4]
An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives, including the 3-chloro variant, has also been reported, applying a modified Sandmeyer reaction to the 3-amino derivative with moderate yields and high purity.[5]
Quantitative Data for the Synthesis of 3-Chloro-N-acetyliminodibenzyl
| Step | Reactants | Reagents/Conditions | Yield | Melting Point | Reference |
| Diazotization & Sandmeyer | 3-Amino-N-acetyliminodibenzyl | Conc. HCl, NaNO₂, CuCl | 70.5% | 124-126°C | [4] |
Experimental Protocol: Synthesis of 3-Chloro-N-acetyliminodibenzyl
-
Reactants: 3-amino-N-acetyliminodibenzyl, concentrated hydrochloric acid, sodium nitrite solution, cuprous chloride.
-
Procedure:
-
Suspend 35g of 3-amino-N-acetyliminodibenzyl in 105g of concentrated hydrochloric acid (30%) and 238g of water.
-
Cool the mixture to 0°C.
-
Add 35g of 30% sodium nitrite solution dropwise, maintaining the temperature between -5°C and 0°C.
-
Continue the reaction for 1 hour after the addition is complete.
-
To the resulting diazonium salt solution, add a mixture of 15g of cuprous chloride and 175g of concentrated hydrochloric acid.
-
Heat the reaction mixture to 60-65°C for 2 hours.
-
Cool the mixture to approximately 10°C and collect the crude product by suction filtration.
-
Recrystallize the crude product from 95% ethanol to obtain 26.5g of pure product.[4]
-
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the direct acetylation of iminodibenzyl. This intermediate is pivotal for the subsequent synthesis of a wide range of functionalized dibenzazepine derivatives. The methodologies outlined in various patents and research articles provide a solid foundation for the production of these compounds on both laboratory and industrial scales. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the development of novel therapeutics based on the iminodibenzyl scaffold.
References
- 1. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]
- 2. DE2238904A1 - 5-acyl-iminostilbene derivs - reaction of 5-acyl-iminodibenzyl with bromine and heating - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Spectroscopic analysis of 5-Acetyliminodibenzyl using NMR, IR, and MS
Application Note: Spectroscopic Analysis of 5-Acetyliminodibenzyl
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the spectroscopic analysis of this compound (also known as 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone), a key intermediate in pharmaceutical synthesis. It outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes comprehensive protocols for sample preparation and data acquisition for each technique, alongside graphical workflows to ensure clarity and reproducibility.
Molecular Structure and Overview
This compound is a derivative of iminodibenzyl, characterized by an acetyl group attached to the nitrogen atom of the azepine ring. This modification significantly influences its chemical properties and is a crucial step in the synthesis of various active pharmaceutical ingredients. Accurate characterization using spectroscopic methods is essential for quality control and regulatory compliance.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
-
Molecular Formula: C₁₆H₁₅NO
-
Molecular Weight: 237.30 g/mol
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Atom Number(s) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| CH₃ (Acetyl) | ~2.15 | s | 3H | ~22.5 |
| C10, C11 | ~3.10 | s | 4H | ~36.5 |
| C1-C4, C6-C9 | 7.10 - 7.40 | m | 8H | 127.0 - 130.0 |
| C4a, C5a, C9a, C5b, C10a, C11a | - | - | - | 135.0 - 142.0 (Quaternary) |
| C=O (Acetyl) | - | - | - | ~169.0 |
Note: Due to rotational restriction around the N-acetyl bond at lower temperatures, some peaks may show broadening or splitting. The aromatic region will present as a complex multiplet due to the overlapping signals of the eight aromatic protons.
Infrared (IR) Spectroscopy Data
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3060 - 3020 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (in CH₂) |
| 1660 - 1650 | C=O Stretch (Amide I) | N-C=O (Acetyl) |
| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring |
| 1420 - 1380 | C-N Stretch | Tertiary Amide |
| 760 - 740 | C-H Out-of-plane Bend | ortho-disubstituted Benzene |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion Formula | Fragment Lost | Interpretation |
|---|---|---|---|
| 237 | [C₁₆H₁₅NO]⁺˙ | - | Molecular Ion (M⁺˙) |
| 194 | [C₁₄H₁₂N]⁺ | CH₂=C=O | Loss of ketene |
| 195 | [C₁₄H₁₃N]⁺˙ | CH₂CO | Loss of acetyl radical |
| 180 | [C₁₃H₁₀N]⁺ | CH₃ | Loss of methyl from m/z 195 |
| 167 | [C₁₃H₉]⁺ | HCN | Loss of HCN from m/z 194 |
Experimental Workflows and Protocols
Overall Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a this compound sample.
Figure 2: General workflow for spectroscopic analysis.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.[1]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[1]
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean 5 mm NMR tube.[2]
-
Ensure the sample height in the tube is approximately 4-5 cm.[1][3]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[1][4]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.[1]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1][5]
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.[6]
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Protocol: FTIR Sample Preparation and Acquisition (KBr Pellet Method)
-
Sample Preparation :
-
Gently grind approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to a fine powder.[7]
-
Add 1-2 mg of the this compound sample to the mortar.[7]
-
Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure uniform dispersion.[8]
-
Transfer the mixture to a pellet-forming die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent pellet.[8]
-
-
Data Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using an empty sample compartment or a blank KBr pellet.[7]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background by the instrument software.
-
Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction :
-
Direct Insertion Probe: Load a small amount of the solid sample into a capillary tube and insert it into the probe.
-
GC-MS: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The GC will separate the compound before it enters the MS source.[9]
-
-
Data Acquisition :
-
Introduce the sample into the high-vacuum source of the mass spectrometer.
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11][12]
-
The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A mass spectrum, a plot of ion intensity versus m/z, is recorded.
-
Interpretation of Results & Visualization
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in an EI-MS is a key tool for structural confirmation. The primary fragmentation pathways involve the acetyl group and the dibenzazepine core.
Figure 3: Proposed EI fragmentation pathway for this compound.
The analysis begins with the molecular ion at m/z 237. A common fragmentation for N-acetyl compounds is the loss of ketene (42 Da) to produce the fragment at m/z 194.[13] Alternatively, loss of an acetyl radical (43 Da) can lead to the ion at m/z 195. Further fragmentation of these primary ions provides additional structural information.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. depts.washington.edu [depts.washington.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. shimadzu.com [shimadzu.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 13. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Acylation of Iminodibenzyl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iminodibenzyl is a key structural motif present in a variety of pharmacologically active compounds, most notably tricyclic antidepressants and anticonvulsants. The acylation of the nitrogen atom of the iminodibenzyl core is a fundamental transformation in the synthesis of numerous derivatives with significant therapeutic potential. This document provides detailed protocols for the N-acylation of iminodibenzyl using two common acylating agents: acetic anhydride and acetyl chloride. The protocols are based on established methods found in patent literature and are presented in a step-by-step format to ensure reproducibility.
Data Presentation
The following tables summarize the quantitative data from various acylation protocols for iminodibenzyl and its derivatives.
Table 1: Reaction Parameters for the Acylation of Iminodibenzyl with Acetic Anhydride.
| Parameter | Example 1[1] | Example 2[1] | Example 3[1] |
| Iminodibenzyl | 75g | 75g | 75g |
| Acetic Anhydride | 45ml | 47ml | 48ml |
| Solvent (Acetic Acid) | 80ml | 100ml | 80ml |
| Catalyst (Perchloric Acid) | 0.7ml | 0.7ml | 0.7ml |
| Reaction Temperature | 105-110 °C | 105-110 °C | 105-110 °C |
| Reaction Time | 3 hours | 3 hours | 3 hours |
| Product | 3-nitro-N-acetyliminodibenzyl | 3-nitro-N-acetyliminodibenzyl | 3-nitro-N-acetyliminodibenzyl* |
| Yield | 80.9% | 79.0% | 81.8% |
| Purity | 99.7% | 99.7% | 99.4% |
*Note: These examples from the patent literature involve a subsequent nitration step in the same reaction flask after the initial acylation.[1]
Table 2: Reaction Parameters for the Acylation of Iminodibenzyl Derivatives with Acetyl Chloride.
| Parameter | Value[2] |
| Starting Material | 3-ethyl iminodibenzyl (22.3 parts) |
| Acylating Agent | Acetyl Chloride (excess) |
| Solvent | Anhydrous Benzene (100 parts by volume) |
| Reaction Condition | Reflux |
| Reaction Time | 4 hours |
| Product | 3-ethyl-5-acetyl iminodibenzyl |
| Melting Point | 84-85 °C (from ether/petroleum ether) |
Experimental Protocols
Protocol 1: N-Acylation of Iminodibenzyl with Acetic Anhydride
This protocol is adapted from a method for the synthesis of 3-chloro-N-acetyliminodibenzyl, where N-acylation is the initial step.[1]
Materials:
-
Iminodibenzyl
-
Acetic anhydride
-
Acetic acid
-
Perchloric acid (catalyst)
-
Toluene for recrystallization
-
Frozen water
-
Reaction flask (500ml)
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 500ml reaction flask, add 75g of iminodibenzyl, 80ml of acetic acid, 45ml of acetic anhydride, and 0.7ml of perchloric acid.[1]
-
Acylation Reaction: Heat the mixture to 105-110 °C and maintain this temperature for 3 hours with stirring.[1]
-
Cooling: After 3 hours, cool the reaction mixture to 20 °C.[1]
-
Work-up:
-
Slowly pour the cooled reaction mixture into a beaker containing frozen water.
-
An analysis of the material is performed at this stage, followed by filtration.[1]
-
-
Purification:
-
The crude product is collected by filtration.
-
Recrystallize the crude product from toluene to obtain pure N-acetyliminodibenzyl.[1]
-
Protocol 2: N-Acylation of Iminodibenzyl with Acetyl Chloride
This protocol is based on the general procedure for the acylation of iminodibenzyl derivatives.[2]
Materials:
-
Iminodibenzyl
-
Acetyl chloride
-
Anhydrous benzene (or other suitable inert solvent like toluene)
-
Reaction flask with a condenser and a drying tube
-
Heating mantle with stirrer
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: Dissolve the iminodibenzyl in anhydrous benzene in a reaction flask equipped with a condenser and a drying tube.
-
Addition of Acylating Agent: Add an excess of acetyl chloride to the solution.
-
Acylation Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours as in a similar reaction).[2]
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent and excess acetyl chloride under vacuum using a rotary evaporator.[2]
-
-
Purification:
-
The residue can be purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield the pure N-acyliminodibenzyl.[2]
-
Visualizations
Caption: General reaction scheme for the acylation of iminodibenzyl.
Caption: Experimental workflow for the acylation of iminodibenzyl.
References
Application of 5-Acetyliminodibenzyl in the Synthesis of Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Acetyliminodibenzyl as a key intermediate in the synthesis of tricyclic antidepressants (TCAs). The focus is on its role in the preparation of precursors for drugs such as Clomipramine and its relation to the synthesis of Imipramine.
Introduction
This compound is a pivotal building block in the synthesis of various tricyclic antidepressant drugs. Its dibenz[b,f]azepine core is the characteristic feature of this class of compounds, which function by modulating the levels of neurotransmitters like serotonin and norepinephrine in the brain. The acetyl group at the 5-position serves as a protecting group for the nitrogen atom, allowing for selective modifications on the aromatic rings, such as halogenation or nitration. This controlled functionalization is crucial for introducing the desired pharmacological properties to the final drug molecule.
Synthesis of Clomipramine Intermediate
A primary application of this compound is in the synthesis of the intermediate for Clomipramine, specifically N-acetyl-3-chloroiminodibenzyl. This is typically achieved through electrophilic aromatic substitution (chlorination) on the this compound core.
Experimental Protocol: Chlorination of this compound
This protocol outlines the synthesis of N-acetyl-3-chloroiminodibenzyl.
Materials:
-
This compound (N-acetyliminodibenzyl)
-
Potassium carbonate
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane or Dichloroethane
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Ice bath
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
In a 500 mL reaction flask, combine this compound (23.73g, 100mmol), potassium carbonate (13.82g, 100mmol), and Tetrabutylammonium bromide (2.78g, 10mmol) in 100 mL of dichloromethane.[1][2]
-
Stir the mixture to ensure homogeneity and cool the flask to 0°C using an ice bath.[1][2]
-
Slowly add a solution of bis(trichloromethyl) carbonate (29.68g, 100mmol) in dichloromethane to the reaction mixture dropwise.[1][2]
-
After the addition is complete, allow the reaction mixture to warm to 10°C and continue stirring for 5 hours.[1][2]
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.
-
The resulting pale yellow oil is the target product, N-acetyl-3-chloroiminodibenzyl.[1][2]
Quantitative Data for Chlorination of this compound
The following table summarizes the reaction conditions and yields for the synthesis of N-acetyl-3-chloroiminodibenzyl based on various reported examples.[1][2]
| Molar Ratio (this compound : Bis(trichloromethyl) carbonate) | Solvent | Yield (%) | Reference |
| 1 : 1.3 | Dichloroethane | 90.0 | [1] |
| 1 : 1 | Dichloromethane | 88.0 | [1][2] |
| 1 : 1 | Dichloroethane | 86.1 | [1] |
| 1 : 0.5 | Dichloroethane | 53.0 | [1] |
Synthesis of Imipramine
While this compound is not the direct precursor for the alkylation step in Imipramine synthesis, it serves as a protected form of iminodibenzyl. The synthesis of Imipramine typically involves the N-alkylation of iminodibenzyl with 3-dimethylaminopropyl chloride. Therefore, the initial step when starting from this compound would be the deacetylation to yield the free amine of the iminodibenzyl core.
Conceptual Workflow for Imipramine Synthesis from this compound
Caption: Conceptual workflow for Imipramine synthesis.
Experimental Protocol: N-Alkylation of Iminodibenzyl for Imipramine Synthesis
This protocol describes the synthesis of Imipramine from iminodibenzyl.
Materials:
-
Iminodibenzyl
-
Sodium amide
-
3-Dimethylaminopropyl chloride
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve iminodibenzyl in an appropriate anhydrous solvent like toluene.
-
Add sodium amide to the solution to form the sodium salt of iminodibenzyl.
-
Slowly add 3-dimethylaminopropyl chloride to the reaction mixture.
-
Heat the reaction mixture and maintain it at a suitable temperature to drive the alkylation reaction to completion.
-
Monitor the reaction by a suitable chromatographic method.
-
After the reaction is complete, quench the reaction mixture carefully with water.
-
Perform a standard aqueous work-up to extract the crude Imipramine into an organic solvent.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography, to obtain pure Imipramine.
Alternative Functionalization of the Iminodibenzyl Core
The this compound scaffold can also undergo other electrophilic aromatic substitutions, such as nitration, to introduce different functionalities onto the tricyclic system. These functionalized intermediates can then be further elaborated to synthesize a variety of tricyclic antidepressant analogues.
Experimental Protocol: Nitration of this compound
This protocol outlines the synthesis of 3-nitro-N-acetyliminodibenzyl.
Materials:
-
Iminodibenzyl
-
Acetic acid
-
Acetic anhydride
-
Perchloric acid (catalyst)
-
Nitric acid (96%)
-
Toluene
-
Ice bath and standard laboratory glassware
Procedure:
-
In a 500 mL reaction flask, add iminodibenzyl (75g), acetic acid (100mL), acetic anhydride (47mL), and perchloric acid (0.7mL).[3]
-
Heat the mixture to 105-110°C and maintain for 3 hours to form this compound in situ.[3]
-
Cool the reaction mixture to 20°C.[3]
-
Slowly add nitric acid (25mL, 96%) dropwise over 2-3 hours, maintaining the reaction temperature between 20-25°C.[3]
-
After the addition, continue stirring for 1 hour.[3]
-
Remove the majority of the acetic acid under reduced pressure.[3]
-
Pour the residue into ice water, which will cause the product to precipitate.[3]
-
Filter the precipitate and recrystallize from toluene to obtain 3-nitro-N-acetyliminodibenzyl.[3]
Subsequent Reduction and Sandmeyer Reaction
The resulting 3-nitro-N-acetyliminodibenzyl can be reduced to 3-amino-N-acetyliminodibenzyl, which can then undergo a Sandmeyer reaction to introduce a chloro group, providing an alternative route to the Clomipramine intermediate.[3]
Caption: Synthesis of Clomipramine intermediate via nitration.
Quantitative Data for the Synthesis of N-acetyl-3-chloroiminodibenzyl via Nitration Route
The following table provides a summary of the yields for the multi-step synthesis of N-acetyl-3-chloroiminodibenzyl starting from iminodibenzyl.[3]
| Reaction Step | Product | Yield (%) | Reference |
| Acylation and Nitration | 3-Nitro-N-acetyliminodibenzyl | 79.0 | [3] |
| Reduction | 3-Amino-N-acetyliminodibenzyl | 91.4 | [3] |
| Diazotization and Sandmeyer Reaction | N-acetyl-3-chloroiminodibenzyl | 69.7 - 70.5 | [3] |
Conclusion
This compound is a versatile and crucial intermediate in the synthesis of tricyclic antidepressants. Its protected nitrogen allows for selective functionalization of the aromatic rings, enabling the synthesis of key precursors for drugs like Clomipramine. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development for the effective utilization of this important synthetic building block.
References
- 1. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 2. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 3. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 5-Acetyliminodibenzyl by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 5-Acetyliminodibenzyl using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including carbamazepine. Accurate quantification is crucial for quality control and regulatory compliance in drug development and manufacturing.
The following protocols are based on established methods for the analysis of carbamazepine and its related impurities.[1][2][3] These methods should be validated for the specific matrix and concentration range of this compound before routine use.[4][5]
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of moderately polar compounds like this compound. The method outlined below is adapted from a validated method for carbamazepine and its impurities.[1][3]
Quantitative Data Summary
The following table summarizes the proposed chromatographic conditions and expected performance parameters for the quantification of this compound by RP-HPLC.
| Parameter | Proposed Value |
| Chromatographic Conditions | |
| HPLC System | Agilent 1120 Compact HPLC or equivalent[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[1][3] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (based on carbamazepine)[8] |
| Method Performance (Hypothetical) | |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Protocol: RP-HPLC Quantification of this compound
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).
3. Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it a suitable alternative for the quantification of this compound, especially at trace levels. The following protocol is a general guideline and should be optimized and validated.
Quantitative Data Summary
The table below outlines the proposed GC-MS parameters and expected performance characteristics for the analysis of this compound.
| Parameter | Proposed Value |
| GC-MS Conditions | |
| GC-MS System | Agilent 7890A GC with 5975C MS or equivalent[9] |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min[11] |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Source Temperature | 230 °C[9] |
| Quadrupole Temperature | 150 °C[10] |
| Monitored Ions (m/z) | To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) |
| Method Performance (Hypothetical) | |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
Experimental Protocol: GC-MS Quantification of this compound
1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with dichloromethane to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 500, and 1000 ng/mL).
3. Preparation of Sample Solutions
-
Dissolve a known amount of the sample in dichloromethane. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Ensure the final sample solution is clear and free of particulate matter.
4. GC-MS Analysis
-
Set up the GC-MS system with the specified parameters.
-
Inject the prepared standard and sample solutions.
-
Acquire the data in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using either HPLC or GC-MS.
Caption: General workflow for the quantification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. pharmadevils.com [pharmadevils.com]
- 6. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of carbamazepine and its active metabolite by direct injection of human milk serum using liquid chromatography tandem ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 5-Acetyliminodibenzyl by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Acetyliminodibenzyl from a reaction mixture using recrystallization. The provided methodology is designed to yield a high-purity product suitable for further use in research and drug development.
1. Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product meets stringent regulatory standards. The primary impurities in the synthesis of this compound often arise from unreacted starting materials, by-products, and reagents used in the acetylation of iminodibenzyl.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
2. Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for selecting an appropriate recrystallization solvent and for characterizing the final product.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO | [2][4] |
| Molecular Weight | 237.3 g/mol | [2][4] |
| Appearance | Off-White to yellowish crystals or crystalline powder | [1] |
| Melting Point | 95-97 °C | [2][5] |
| Solubility | Soluble in ethanol, chloroform, acetonitrile; slightly soluble in methanol and DMSO; less soluble in water. | [1][4] |
Table 1: Physicochemical Properties of this compound.
3. Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent. Ethanol is a suitable choice due to its favorable solubility profile for this compound and its relatively low toxicity.[1]
3.1. Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
3.2. Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture to the boiling point of the ethanol while stirring continuously to facilitate dissolution.
-
Add small portions of hot 95% ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
-
4. Expected Results
The recrystallization of crude this compound is expected to yield a product with significantly improved purity. A hypothetical example of the results that can be achieved with this protocol is presented in Table 2.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish powder | Off-white crystalline solid |
| Purity (by HPLC) | ~90% | >99% |
| Yield | - | 70-85% |
| Melting Point | 92-96 °C | 95-97 °C |
Table 2: Typical Results of this compound Purification by Recrystallization.
5. Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical process of the purification.
Caption: Experimental Workflow for the Recrystallization of this compound.
Caption: Logical Relationship in the Purification of this compound.
6. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when working with hot, flammable solvents like ethanol.
-
Use a water bath or a heating mantle for heating flammable solvents to avoid ignition.
-
Handle hot glassware with appropriate clamps or tongs.
7. Troubleshooting
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No crystal formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Low yield: A low yield may result from using too much solvent, filtering the solution while it is too cold, or incomplete crystallization. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled before filtration.
References
Analytical techniques for monitoring the progress of 5-Acetyliminodibenzyl synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the synthesis of 5-Acetyliminodibenzyl, a key intermediate in the manufacturing of various pharmaceutical compounds. The described analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—offer robust methods for tracking reaction progress, ensuring product purity, and optimizing synthesis parameters.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of iminodibenzyl using acetic anhydride. The reaction progress can be monitored by observing the consumption of the starting material, iminodibenzyl, and the formation of the product, this compound.
Reaction Scheme:
Analytical Techniques for Reaction Monitoring
A variety of analytical techniques can be employed to monitor the progress of this acylation reaction. The choice of method will depend on the available instrumentation, the desired level of quantification, and the stage of the reaction.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique ideal for quickly assessing the presence of starting material and product.
Experimental Protocol:
-
TLC Plates: Silica gel 60 F254 plates.
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with a suitable solvent like ethyl acetate or dichloromethane. Spot the diluted sample onto the TLC plate alongside spots of the pure starting material (iminodibenzyl) and, if available, the pure product (this compound) for reference.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is effective. A common system is a mixture of Toluene:Acetone:Methanol in an 8:1:1 (v/v/v) ratio . The optimal ratio may require slight adjustments based on the specific reaction conditions.
-
Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Iminodibenzyl and this compound are UV-active. The product, being more polar due to the acetyl group, will typically have a lower Retention Factor (Rf) value than the starting material. The disappearance of the iminodibenzyl spot and the appearance and intensification of the this compound spot indicate the progression of the reaction.
Data Presentation:
| Compound | Expected Rf Value (Toluene:Acetone:Methanol 8:1:1) |
| Iminodibenzyl | ~0.6 |
| This compound | ~0.4 |
Note: Rf values are indicative and can vary based on experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for accurately determining the concentration of reactants and products, allowing for precise reaction kinetic studies and yield calculations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: 90% B to 50% B
-
25-30 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Withdraw an aliquot from the reaction, quench the reaction if necessary (e.g., by adding a small amount of water to hydrolyze excess acetic anhydride), and dilute with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve for both iminodibenzyl and this compound using standards of known concentrations to determine the concentration of each component in the reaction mixture at different time points.
Data Presentation:
| Compound | Retention Time (min) |
| Iminodibenzyl | ~8.5 |
| This compound | ~12.2 |
Note: Retention times are approximate and can vary based on the specific HPLC system and column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile compounds in the reaction mixture.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation: Withdraw an aliquot from the reaction, dilute it with a suitable solvent like dichloromethane, and inject it into the GC-MS.
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Iminodibenzyl | ~10.1 | 195 (M+), 194, 180, 165 |
| This compound | ~13.8 | 237 (M+), 195, 194, 180 |
Note: Retention times and mass fragments are illustrative and should be confirmed with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring, allowing for real-time quantitative analysis without the need for sample workup.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation (for in-situ monitoring): The reaction can be performed directly in an NMR tube using a deuterated solvent that is compatible with the reaction conditions. Alternatively, aliquots can be taken from the reaction vessel at different time points, quenched, and dissolved in a deuterated solvent (e.g., CDCl3).
-
Monitoring: Acquire ¹H NMR spectra at regular intervals. The progress of the reaction can be monitored by observing the decrease in the intensity of the N-H proton signal of iminodibenzyl and the appearance of the acetyl protons signal of this compound. The integration of these characteristic peaks can be used for quantitative analysis.
Data Presentation:
| Compound | Proton Assignment | Chemical Shift (δ, ppm) in CDCl3 |
| Iminodibenzyl | N-H | ~8.1 (broad singlet) |
| Aromatic C-H | ~6.8 - 7.3 (multiplet) | |
| Benzylic C-H2 | ~3.1 (singlet) | |
| This compound | Acetyl C-H3 | ~2.2 (singlet) |
| Aromatic C-H | ~7.1 - 7.4 (multiplet) | |
| Benzylic C-H2 | ~3.2 and ~4.0 (two broad signals due to rotational isomers) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for monitoring the disappearance of the N-H functional group of the starting material and the appearance of the carbonyl (C=O) group of the amide product. This can be done in-situ using an ATR-FTIR probe.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.
-
Monitoring:
-
Disappearance of Reactant: Monitor the decrease in the intensity of the N-H stretching vibration of the iminodibenzyl, which typically appears in the region of 3300-3500 cm⁻¹.
-
Appearance of Product: Monitor the increase in the intensity of the strong carbonyl (C=O) stretching vibration of the newly formed amide group in this compound, which appears around 1650-1680 cm⁻¹.
-
-
Data Acquisition: Collect spectra at regular intervals throughout the reaction. The ratio of the peak heights or areas of the N-H and C=O bands can be used to qualitatively or semi-quantitatively track the reaction progress.
Data Presentation:
| Functional Group | Wavenumber (cm⁻¹) | Indication |
| N-H Stretch (Iminodibenzyl) | ~3400 | Disappearance indicates consumption of starting material. |
| C=O Stretch (this compound) | ~1660 | Appearance indicates formation of product. |
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language):
Caption: Workflow for monitoring this compound synthesis.
Caption: Logical flow for reaction monitoring.
References
Application Notes and Protocols: Synthesis of 3-chloro-N-acetyliminodibenzyl
Introduction
3-chloro-N-acetyliminodibenzyl, also known as 5-acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant Clomipramine.[1][2] The precise introduction of a chlorine atom at the 3-position of the N-acetyliminodibenzyl scaffold is a critical transformation that dictates the pharmacological profile of the final active pharmaceutical ingredient.
These application notes provide a detailed protocol for the multi-step synthesis of 3-chloro-N-acetyliminodibenzyl, commencing from 5-acetyliminodibenzyl. The described pathway involves nitration, followed by reduction of the nitro group, and subsequent conversion to the chloro derivative via a Sandmeyer reaction.[3] This methodology is robust and scalable, making it suitable for both research and process development applications.
Synthesis Pathway Overview
The synthesis of 3-chloro-N-acetyliminodibenzyl from this compound is a three-step process. The initial step involves the nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to an amine. The final step is a diazotization of the amine and subsequent Sandmeyer reaction to yield the desired chlorinated product.[3][4]
Figure 1: Synthetic workflow for 3-chloro-N-acetyliminodibenzyl.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained at each step of the synthesis, as well as the key analytical data for the final product.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Data (GC-MS, m/z) |
| 1 | 5-Acetyl-3-nitroiminodibenzyl | 282.29 | 50.5 | 99.03 | 156-157 | 282 (M+), 241, 225, 193, 179, 165, 89[5] |
| 2 | 5-Acetyl-3-aminoiminodibenzyl | 252.32 | 93.5 | 99.25 | - | 252 (M+), 210 (Base peak), 193, 180, 167[5] |
| 3 | 3-chloro-N-acetyliminodibenzyl | 271.74[6] | 70.5 | 99.7 | 124-126[3] | - |
Experimental Protocols
Materials and Equipment
-
Starting Material: this compound
-
Reagents: 70% Nitric acid, Sulfuric acid, Acetic acid, Hydrazine hydrate, Anhydrous ferric chloride, Activated carbon, n-Butanol, Raney Nickel, Concentrated hydrochloric acid, Sodium nitrite, Cuprous chloride, 95% Ethanol, Methanol, Toluene, Hexane.
-
Equipment: Jacketed glass reactor, overhead stirrer, dropping funnel, thermometer, reflux condenser, filtration apparatus (Büchner funnel), vacuum oven, high-pressure reactor (for hydrogenation variant), Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
Step 1: Nitration of this compound
-
In a suitable reactor, dissolve this compound in acetic acid.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a pre-cooled mixture of 70% nitric acid and sulfuric acid, maintaining the temperature between 0-15°C.[5]
-
Stir the reaction mixture at 0-5°C for 30 minutes. Monitor the reaction progress by GC.[5]
-
Upon completion, quench the reaction by pouring it into ice water.
-
Filter the resulting precipitate and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude 5-acetyl-3-nitroiminodibenzyl from methanol to obtain a pure product.[5]
Step 2: Reduction of 5-Acetyl-3-nitroiminodibenzyl
This protocol describes a chemical reduction. A catalytic hydrogenation is an alternative.[5]
-
To a solution of 5-acetyl-3-nitroiminodibenzyl in ethanol, add anhydrous ferric chloride and activated carbon.[3]
-
Heat the mixture to reflux.
-
Add hydrazine hydrate dropwise over a period of 1-2 hours.
-
Continue refluxing for 3-5 hours, monitoring the reaction by TLC or GC.[3]
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-acetyl-3-aminoiminodibenzyl.
-
The crude product can be purified by recrystallization if necessary.
Step 3: Sandmeyer Reaction to form 3-chloro-N-acetyliminodibenzyl
-
Diazotization:
-
Suspend 35g of 5-acetyl-3-aminoiminodibenzyl in a mixture of 105g of 30% concentrated hydrochloric acid and 238g of water.[3]
-
Cool the suspension to 0°C in an ice-salt bath with stirring.[3]
-
Slowly add a solution of 35g of 30% sodium nitrite, maintaining the temperature between -5°C and 0°C.[3]
-
Stir for an additional hour at this temperature after the addition is complete.[3]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of 15g of cuprous chloride in 175g of concentrated hydrochloric acid.[3]
-
Add the cold diazonium salt solution to the cuprous chloride solution.
-
Warm the reaction mixture to 60-65°C and stir for 2 hours.[3]
-
Cool the mixture to approximately 10°C and collect the crude product by suction filtration.[3]
-
-
Purification:
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of functional group transformations on the aromatic core of the iminodibenzyl scaffold.
References
- 1. 3-Chloroiminodibenzyl | 32943-25-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 6. 5-acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine | C16H14ClNO | CID 117681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Acetyliminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 5-Acetyliminodibenzyl, a key intermediate in the production of various pharmaceuticals. The described methodology is based on the acetylation of iminodibenzyl using acetic anhydride. This protocol outlines the necessary reagents, equipment, and procedural steps for a scaled-up manufacturing process, including reaction conditions, work-up, and purification. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor to carbamazepine and its derivatives. The acetylation of the nitrogen atom in the dibenzazepine ring is a critical step that protects the secondary amine and influences the regioselectivity of subsequent reactions. The protocol detailed below is designed for a large-scale production environment, focusing on efficiency, yield, and product purity.
Chemical Reaction
Quantitative Data Summary
The following tables provide a summary of the reagents, reaction parameters, and expected yields for the large-scale synthesis of this compound.
Table 1: Reagent Quantities for a 10 kg Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Units |
| Iminodibenzyl | 195.25 | 1 | 10.0 | kg |
| Acetic Anhydride | 102.09 | 2 | 10.5 | kg |
| Toluene | - | - | 50 | L |
| Sodium Bicarbonate (5% aq. sol.) | 84.01 | - | As needed | L |
| Methanol | 32.04 | - | 30 | L |
Table 2: Key Experimental Parameters and Expected Results
| Parameter | Value | Units |
| Reaction Temperature | 110-115 (Reflux) | °C |
| Reaction Time | 4 - 6 | hours |
| Expected Yield (after purification) | 85 - 95 | % |
| Purity (by HPLC) | > 99 | % |
| Melting Point | 95-97 | °C |
Experimental Protocol
1. Materials and Equipment
-
Reagents: Iminodibenzyl, Acetic Anhydride, Toluene, 5% Sodium Bicarbonate solution, Methanol.
-
Equipment: 100 L glass-lined reactor with mechanical stirrer, reflux condenser, and temperature probe; heating/cooling mantle; filtration unit (e.g., Nutsche filter); vacuum drying oven.
2. Reaction Setup
-
Ensure the reactor is clean and dry.
-
Charge the reactor with 10.0 kg of Iminodibenzyl and 50 L of Toluene.
-
Begin stirring the mixture to dissolve the Iminodibenzyl.
3. Acetylation Reaction
-
Slowly add 10.5 kg of Acetic Anhydride to the reactor. An exothermic reaction may be observed; control the addition rate to maintain the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux temperature (approximately 110-115°C).
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is considered complete when the starting material (Iminodibenzyl) is no longer detected.
4. Work-up and Isolation
-
Once the reaction is complete, cool the mixture to 40-50°C.
-
Carefully and slowly add 5% aqueous Sodium Bicarbonate solution to neutralize the excess acetic anhydride and the acetic acid byproduct. Caution: This will generate CO2 gas; ensure adequate venting. Continue addition until the pH of the aqueous layer is neutral (pH 7-8).
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with water (2 x 20 L).
-
Concentrate the organic layer (toluene solution) under reduced pressure to approximately one-third of its original volume.
-
Cool the concentrated solution to 0-5°C to induce crystallization of the product.
-
Maintain the temperature for at least 2 hours to ensure complete crystallization.
-
Filter the solid product using a Nutsche filter and wash the cake with cold methanol (2 x 5 L).
5. Purification and Drying
-
The crude product can be further purified by recrystallization from methanol.[1] Dissolve the solid in a minimal amount of hot methanol, then cool slowly to crystallize.
-
Filter the purified product and wash with a small amount of cold methanol.
-
Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis from starting materials to the final product.
References
Troubleshooting & Optimization
Common impurities formed during the synthesis of 5-Acetyliminodibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Acetyliminodibenzyl.
Troubleshooting Guide: Common Impurities and-Their Mitigation
The following table summarizes common impurities observed during the synthesis of this compound, their probable causes, and recommended analytical and mitigation strategies.
| Impurity Name | Structure | Typical Level (%) | Potential Cause | Troubleshooting & Mitigation | Analytical Detection |
| Iminodibenzyl (Unreacted Starting Material) | 10,11-Dihydro-5H-dibenzo[b,f]azepine | < 5% | Incomplete acylation reaction. Insufficient amount of acetylating agent. Short reaction time or low temperature. | Increase the molar ratio of acetic anhydride. Prolong the reaction time or increase the temperature moderately. Monitor the reaction progress by TLC or HPLC. Recrystallization of the final product can effectively remove unreacted iminodibenzyl. | HPLC: Elutes earlier than the product. TLC: Lower Rf value compared to the product. NMR: Absence of the acetyl group signal. |
| 3,5-Diacetyliminodibenzyl | 1-(3-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | < 2% | Friedel-Crafts acylation on the aromatic ring under harsh conditions (e.g., strong Lewis acid catalyst, high temperature). | Avoid the use of strong Lewis acid catalysts if possible. Use milder acetylating agents or conditions. Control the reaction temperature carefully.[1] | HPLC: Elutes later than the product. MS: Molecular ion peak corresponding to the di-acetylated product. NMR: Appearance of signals for an additional acetyl group and changes in the aromatic proton signals. |
| Acetic Acid | CH₃COOH | Variable | Byproduct of the reaction when using acetic anhydride. Hydrolysis of excess acetic anhydride during workup. | Evaporate under reduced pressure. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) during workup. | NMR: Characteristic singlet peak around 2.1 ppm in ¹H NMR. |
| Pyridine/Triethylamine | C₅H₅N / (C₂H₅)₃N | Variable | Used as a basic catalyst or scavenger for HCl. | Remove by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. Co-evaporation with a high-boiling point solvent like toluene can also be effective. | NMR: Characteristic aromatic signals for pyridine or aliphatic signals for triethylamine. |
| Oxidized Impurities | e.g., Iminostilbene derivatives | Traces | Presence of oxidizing agents or air exposure at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. | HPLC-MS: Can detect impurities with corresponding oxidized masses. NMR: May show altered signals in the aliphatic or aromatic regions. |
| Hydrolysis Product (Iminodibenzyl) | 10,11-Dihydro-5H-dibenzo[b,f]azepine | Traces | Presence of water during the reaction or workup, leading to hydrolysis of the amide. | Ensure anhydrous reaction conditions. Use dry solvents and reagents. Perform workup at lower temperatures to minimize hydrolysis. | Same as for unreacted Iminodibenzyl. |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield of this compound. What are the likely causes?
A1: Low yields are often due to several factors:
-
Insufficient Acetylating Agent: Ensure you are using a sufficient molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Inadequate Catalyst: If using a catalyst like pyridine or DMAP, ensure it is of good quality and used in the appropriate amount.
-
Low Reaction Temperature: The acylation of the secondary amine in iminodibenzyl may require gentle heating to proceed at a reasonable rate.
-
Moisture: The presence of water can hydrolyze the acetylating agent, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.
Q2: I am observing a significant amount of unreacted iminodibenzyl in my crude product. How can I improve the conversion?
A2: To drive the reaction to completion:
-
Increase Reagent Stoichiometry: Use a higher molar equivalent of the acetylating agent.
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
-
Increase Temperature: Gently heating the reaction mixture can improve the reaction rate.
-
Use a Catalyst: Adding a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation.
Q3: How can I effectively remove unreacted iminodibenzyl from my final product?
A3: Unreacted iminodibenzyl is generally less polar than the acetylated product.
-
Recrystallization: This is a highly effective method. Solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane can be used. The less polar iminodibenzyl will have different solubility characteristics, allowing for separation.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) will effectively separate the product from the starting material.
Q4: I see an impurity with a higher molecular weight in my mass spectrum. What could it be?
A4: A higher molecular weight impurity could be a di-acetylated product, such as 3,5-diacetyliminodibenzyl.[1] This can occur if the reaction conditions are harsh enough to cause a second acylation on one of the aromatic rings (a Friedel-Crafts acylation). To avoid this, use milder conditions and avoid strong Lewis acid catalysts.
Q5: What are the best practices for setting up the synthesis of this compound to minimize impurities?
A5:
-
High-Purity Starting Materials: Use high-purity iminodibenzyl to avoid carrying over impurities into the final product.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the acetylating agent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if heating is required.
-
Controlled Reagent Addition: Add the acetylating agent dropwise, especially if the reaction is exothermic, to maintain better control over the reaction temperature.
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.
Experimental Protocols
General Experimental Protocol for Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iminodibenzyl (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or pyridine).
-
Reagent Addition: Add acetic anhydride (1.5 - 2.0 equivalents) to the solution. If not using pyridine as the solvent, a catalytic amount of pyridine or DMAP can be added.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C). Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent other than pyridine was used, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, a mild aqueous acid (e.g., 1M HCl) to remove any basic catalyst, and then with a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid. Finally, wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient could be starting from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Logical Relationship of Impurity Formation
Caption: Logical workflow of the synthesis and potential impurity formation pathways.
Experimental Workflow for Purity Analysis
Caption: Standard experimental workflow for the purity analysis of this compound.
References
How to remove unreacted iminodibenzyl from 5-Acetyliminodibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Acetyliminodibenzyl, specifically the removal of unreacted iminodibenzyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound is contaminated with starting material (iminodibenzyl). How can I remove it?
A1: Unreacted iminodibenzyl can be removed from your this compound product using several standard laboratory techniques. The choice of method depends on the scale of your reaction and the resources available. The most common methods are:
-
Recrystallization: This is often the simplest method if a suitable solvent system can be identified where the solubility of this compound and iminodibenzyl differs significantly.
-
Acid-Base Extraction: This method exploits the basic nature of the secondary amine in iminodibenzyl. The acetylated product, being an amide, is significantly less basic and will remain in the organic phase while the protonated iminodibenzyl is extracted into an aqueous acid phase.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. This compound is more polar than iminodibenzyl and will therefore have a different retention time on a silica gel column.
Q2: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. Here are some troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate your solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to try a different solvent or a mixture of solvents.
Q3: What is a good solvent system for the recrystallization of this compound to remove iminodibenzyl?
A3: Based on solubility data, several solvents can be considered. This compound is soluble in ethanol, chloroform, and methanol.[1][2] Iminodibenzyl is soluble in hot methanol and freely soluble in acetone.[3] A good starting point would be to use a solvent in which this compound has moderate solubility at high temperatures and low solubility at low temperatures, while iminodibenzyl remains more soluble. Methanol or an ethanol/water mixture could be effective.[4] Fractional crystallization from ether-petroleum ether or ether-methanol has also been reported for separating similar compounds.[5]
Q4: During acid-base extraction, I'm not getting a clean separation. What could be the problem?
A4: Emulsion formation is a common issue during extractions. Here's how to address it:
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Add brine: Adding a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.
-
Filtration: Filtering the emulsion through a pad of celite or glass wool can sometimes help to break it.
Ensure your aqueous acid solution is of the appropriate concentration (e.g., 1-2 M HCl) to fully protonate the iminodibenzyl without causing hydrolysis of the acetyl group.
Data Presentation
The following table summarizes key physical properties of iminodibenzyl and this compound to aid in the selection of a purification strategy.
| Property | Iminodibenzyl | This compound | Key Difference & Purification Implication |
| Molecular Weight | 195.26 g/mol | 237.30 g/mol | The difference in molecular weight is significant enough to be distinguished by mass spectrometry for reaction monitoring. |
| Melting Point | 105-108 °C[6] | 95-97 °C[2] | The melting points are relatively close, so a mixed melting point depression would be observed. A sharp melting point of the final product indicates high purity. |
| Solubility | Insoluble in water.[3][7] Soluble in hot methanol, freely soluble in acetone, ethyl acetate, and dichloromethane.[3][7] Slightly soluble in chloroform and heated ethyl acetate.[6] | Less soluble in water.[1] Soluble in ethanol, chloroform, and acetonitrile.[1] Slightly soluble in chloroform, DMSO, and methanol.[2] | The key difference is the basicity. Iminodibenzyl, a secondary amine, will be soluble in aqueous acid, while this compound, an amide, will not. This is ideal for acid-base extraction. Differential solubility in organic solvents can be exploited for recrystallization. |
| Chemical Nature | Secondary amine (basic) | Amide (neutral) | This is the most significant difference and forms the basis of a highly effective separation by acid-base extraction. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly recommended due to the significant difference in basicity between the two compounds.
Materials:
-
Crude this compound containing iminodibenzyl
-
Dichloromethane (or other suitable water-immiscible organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower organic layer into a clean flask. The aqueous layer, containing the protonated iminodibenzyl hydrochloride salt, can be discarded or saved for recovery of the starting material.
-
Repeat Acid Wash: Repeat the acid wash (steps 2-3) one or two more times to ensure complete removal of the iminodibenzyl.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.
-
Purity Check: Assess the purity of the product by TLC, HPLC, or melting point analysis.
Protocol 2: Purification by Recrystallization
This method is suitable if the contamination with iminodibenzyl is not excessively high.
Materials:
-
Crude this compound
-
Methanol (or another suitable recrystallization solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to obtain the purified this compound.
-
Purity Check: Check the purity of the crystals by analyzing their melting point and comparing it to the literature value.
Visualization
Caption: Decision workflow for purifying this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound 99 CAS#: 13080-75-6 [m.chemicalbook.com]
- 3. Iminodibenzyl or Imino Dibenzyl Manufacturers, with SDS [mubychem.com]
- 4. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 5. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 6. Iminodibenzyl CAS#: 494-19-9 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
Optimizing reaction conditions for the acylation of iminodibenzyl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the acylation of iminodibenzyl.
Frequently Asked Questions (FAQs)
Q1: What are the common acylating agents used for iminodibenzyl?
A1: The most frequently used acylating agents for iminodibenzyl are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1][2] The choice of agent will determine the acyl group introduced onto the iminodibenzyl nitrogen.
Q2: What is the primary site of acylation on the iminodibenzyl molecule?
A2: The primary site of acylation on iminodibenzyl is the nitrogen atom of the imino group, leading to the formation of N-acyliminodibenzyl (also referred to as 5-acyl-iminodibenzyl). This is a nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile.
Q3: Are there any common side reactions to be aware of during the acylation of iminodibenzyl?
A3: While the N-acylation is the primary reaction, side reactions can occur, especially under harsh conditions. With highly reactive acylating agents or the presence of strong Lewis acids, Friedel-Crafts acylation on the aromatic rings is a possibility, though less common for N-acylation conditions. In subsequent reactions, the acylated product can undergo further substitutions on the aromatic rings, such as bromination.[3]
Q4: How can I monitor the progress of the acylation reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (iminodibenzyl), the consumption of the starting material and the formation of the product can be visualized. The product, being an amide, will likely have a different polarity and thus a different Rf value compared to the starting amine.
Q5: What are the recommended methods for purifying the acylated iminodibenzyl product?
A5: The most common method for purifying acylated iminodibenzyl is recrystallization from a suitable solvent.[4] Solvents such as ethanol, methanol, or benzene have been used.[5] Column chromatography can also be employed for purification, especially if there are impurities with similar solubility to the product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive acylating agent (hydrolyzed). | Use a fresh bottle of the acylating agent or distill it before use. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, consider gentle heating. | |
| The starting iminodibenzyl is of poor quality. | Ensure the purity of the iminodibenzyl starting material. | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of reagents. | |
| Formation of Multiple Products | Reaction temperature is too high. | Run the reaction at a lower temperature and monitor the progress closely. |
| Use of a strong Lewis acid catalyst. | For N-acylation, a strong Lewis acid is often not necessary and can promote ring acylation. Consider running the reaction without a catalyst or with a milder one. | |
| Impurities in the starting materials. | Purify the starting materials before the reaction. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | Try different solvent systems for recrystallization. If recrystallization fails, consider purification by column chromatography. |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: N-Acetylation of Iminodibenzyl using Acetic Anhydride
This protocol is based on conditions described in the literature for the synthesis of 5-acetyl-iminodibenzyl.[1]
Materials:
-
Iminodibenzyl
-
Acetic Anhydride
-
Suitable solvent (e.g., Toluene or solvent-free)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, add iminodibenzyl.
-
Add acetic anhydride in a 1:2 molar ratio of iminodibenzyl to acetic anhydride.[1]
-
Heat the mixture to reflux and maintain for a period determined by TLC monitoring (typically 1-3 hours).
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 5-acetyl-iminodibenzyl by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Summary of Reaction Conditions for Acylation of Iminodibenzyl (from literature)
| Acylating Agent | Molar Ratio (Iminodibenzyl:Agent) | Solvent | Temperature | Catalyst | Reference |
| Acetic Anhydride | 1:2 | Not specified (likely neat) | Reflux | None specified | [1] |
| Acetyl Chloride | Not specified | Not specified | Reflux | None specified | |
| Benzoyl Chloride | Not specified | Not specified | Not specified | None specified | [5] |
| Isovaleroyl Chloride | Not specified | Not specified | Not specified | None specified | [5] |
Note: The patent literature often focuses on the final product and may not provide exhaustive details on the optimization of intermediate steps like acylation. The conditions above are based on the available information.
Mandatory Visualizations
Caption: Experimental workflow for the acylation of iminodibenzyl.
Caption: Troubleshooting logic for low yield in iminodibenzyl acylation.
References
- 1. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]
- 2. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 3. DE2238904A1 - 5-acyl-iminostilbene derivs - reaction of 5-acyl-iminodibenzyl with bromine and heating - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. US3178406A - Nitrates of s-acymminoimbenzyls - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting low yield in the nitration of 5-Acetyliminodibenzyl
Technical Support Center: Nitration of 5-Acetyliminodibenzyl
Welcome to the technical support center for the nitration of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a significantly low yield of 3-nitro-5-acetyliminodibenzyl. What are the potential causes?
A1: Low yield in the nitration of this compound can stem from several factors. The most common issues are related to reaction temperature, the stoichiometry of the nitrating agent, and the purity of the starting material. Suboptimal workup and purification procedures can also contribute to product loss. It is crucial to maintain a cold reaction environment to prevent side reactions.[1][2]
Q2: I am observing a second, less polar spot on my TLC plate along with the desired product. What could this impurity be?
A2: The presence of a less polar impurity often indicates the formation of a dinitrated product, specifically 3,7-dinitro-5-acetyliminodibenzyl.[1] This side reaction is favored when an excess of nitric acid is used or if the reaction temperature is not sufficiently controlled.[1] To minimize the formation of this byproduct, it is critical to use a controlled molar equivalent of nitric acid.[1][2]
Q3: The reaction mixture turned a dark brown or black color upon addition of the nitrating agent. Is this normal?
A3: While some color change is expected, a rapid change to a dark brown or black color often signifies decomposition or oxidative side reactions.[3] This is typically caused by the reaction temperature being too high or the addition of nitric acid being too rapid. Ensure the starting material is fully dissolved in concentrated sulfuric acid before slowly adding the nitric acid mixture dropwise while maintaining the recommended low temperature.[1][2]
Q4: After quenching the reaction with ice, the precipitate is oily and difficult to filter. How can I resolve this?
A4: An oily precipitate suggests the presence of impurities or incomplete reaction. This can sometimes be resolved by ensuring the reaction has gone to completion and by using a sufficient quantity of ice to keep the quenching medium cold. If the problem persists, dissolving the crude material in a suitable solvent like hot ethanol or methanol, followed by controlled precipitation or crystallization, can help isolate the solid product.[2]
Q5: Can I use a different solvent system for this nitration?
A5: The established protocols for this reaction primarily utilize concentrated sulfuric acid as the solvent and reaction medium.[1][2] Sulfuric acid plays a crucial role in generating the nitronium ion (NO₂⁺), the active electrophile for the nitration.[3][4] While other solvent systems are used for nitrations of different substrates, deviating from the specified sulfuric acid medium for this compound may significantly impact the reaction's success and yield.
Data Presentation
Table 1: Recommended Reagent Quantities and Conditions
| Parameter | Value | Source |
| This compound | 1 molar equivalent | [1][2] |
| Concentrated Sulfuric Acid | 10-20 times the weight of this compound | [1][2] |
| Concentrated Nitric Acid | 0.9 - 1.0 molar equivalent | [1][2] |
| Reaction Temperature | -10°C to 0°C (preferably 0°C to -5°C) | [1] |
| Addition Time | Slow, dropwise addition | [1][2] |
Experimental Protocols
Protocol for the Nitration of this compound
This protocol is based on established methods for the synthesis of 3-nitro-5-acetyliminodibenzyl.[1][2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (e.g., 40 Bé)
-
Ice
-
Ethanol or Methanol (for recrystallization)
-
Benzene (optional, for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve this compound in 10 to 20 times its weight of concentrated sulfuric acid.
-
Cool the solution to a temperature between -10°C and 0°C, with a preferred range of 0°C to -5°C, using an ice-salt bath.
-
Slowly add a solution of 0.9 to 1.0 molar equivalent of concentrated nitric acid in a small amount of concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature within the specified range throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the precipitate by filtration and wash it with cold water until the washings are neutral.
-
For purification, the crude product can be subjected to fractional crystallization from a suitable solvent such as benzene, ethanol, or methanol.[1][2]
Visualizations
Caption: Experimental workflow for the nitration of this compound.
Caption: Troubleshooting guide for low yield in the nitration reaction.
References
Side reactions to avoid during the Sandmeyer reaction of 3-amino-N-acetyliminodibenzyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Sandmeyer reaction to convert 3-amino-N-acetyliminodibenzyl into its corresponding aryl halide derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Sandmeyer reaction of 3-amino-N-acetyliminodibenzyl.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is incomplete. | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite (1.05-1.2 equivalents). - Test for the presence of excess nitrous acid using starch-iodide paper; the paper should turn dark blue. If not, add a small amount of additional sodium nitrite solution.[1] |
| Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes before reacting with the copper(I) salt. | - Maintain a low temperature (0-5°C) throughout the diazotization process and before the addition to the copper catalyst.[1][2] - Use the diazonium salt solution immediately after its preparation. | |
| Insufficiently Active Catalyst: The copper(I) catalyst may have been oxidized to copper(II). | - Prepare the copper(I) chloride solution in situ from copper(II) sulfate and a reducing agent (e.g., sodium bisulfite) just before use.[1] - Ensure the copper(I) chloride is fully dissolved in concentrated hydrochloric acid to form the active complex.[3] | |
| Presence of a Phenolic Byproduct (3-hydroxy-N-acetyliminodibenzyl) | Reaction with Water: The diazonium salt has reacted with water, which acts as a nucleophile. | - Strictly maintain the reaction temperature below 5°C, especially during the diazotization step, to minimize the thermal decomposition of the diazonium salt which is susceptible to hydrolysis at elevated temperatures.[1][4] - Avoid unnecessary delays between the formation of the diazonium salt and its use in the Sandmeyer reaction. |
| Formation of a Dark, Tarry Mixture | Azo Coupling: The diazonium salt has coupled with the starting material (3-amino-N-acetyliminodibenzyl) or other electron-rich aromatic species to form colored azo compounds. | - Ensure the reaction medium is sufficiently acidic. A low pH protonates the starting amine, preventing it from acting as a coupling partner.[5] - Add the sodium nitrite solution slowly and with vigorous stirring to avoid localized areas of high diazonium salt concentration. |
| Biaryl Formation: Radical coupling of two iminodibenzyl moieties has occurred. | This is an inherent side reaction of the radical mechanism of the Sandmeyer reaction.[4] To minimize it: - Use a stoichiometric amount of the copper(I) salt to facilitate the rapid conversion of the aryl radical to the desired product. | |
| Presence of De-acetylated Byproducts | Acid-Catalyzed Hydrolysis of the N-acetyl Group: The acidic conditions of the reaction have led to the cleavage of the acetyl group. | - While acidic conditions are necessary for diazotization, prolonged exposure to strong acid at elevated temperatures should be avoided.[6][7][8] - The Sandmeyer step, which may involve heating, should be monitored to proceed to completion without unnecessary delay. A typical temperature for this step is 60-65°C.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 3-amino-N-acetyliminodibenzyl?
A1: The optimal temperature for the diazotization step is between 0°C and 5°C. Diazonium salts are thermally unstable, and maintaining a low temperature is critical to prevent their decomposition to phenols and other byproducts.[1][2]
Q2: Why is it necessary to generate nitrous acid in situ?
A2: Nitrous acid (HNO₂) is unstable and is therefore prepared in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid. This ensures a fresh and reactive supply of the diazotizing agent.[1][2]
Q3: Can I use copper(II) salts as a catalyst in the Sandmeyer reaction?
A3: The Sandmeyer reaction is specifically catalyzed by copper(I) salts (e.g., CuCl, CuBr). Copper(I) is essential for the single-electron transfer mechanism that generates the aryl radical. While some modifications of the Sandmeyer reaction may use other transition metals, copper(I) is the classic and most common catalyst.[4]
Q4: How can I confirm that the diazotization is complete?
A4: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. A drop of the reaction mixture is added to starch-iodide paper. An immediate formation of a dark blue color indicates that excess nitrous acid is present and the diazotization is complete.[1]
Q5: My final product is contaminated with a brightly colored impurity. What is it likely to be?
A5: A brightly colored impurity is often an azo compound. This can form if the diazonium salt reacts with an unreacted molecule of the starting amine or another electron-rich aromatic compound. Maintaining a sufficiently acidic environment helps to prevent this side reaction.[5]
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-N-acetyliminodibenzyl via Sandmeyer Reaction
This protocol is adapted from a patented procedure for the synthesis of 3-chloro-N-acetyliminodibenzyl.[9]
Materials:
-
3-amino-N-acetyliminodibenzyl
-
Concentrated Hydrochloric Acid (30%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Water
-
95% Ethanol
-
Ice-salt bath
-
Reaction flask (1000 mL)
-
Stirring apparatus
Procedure:
Part A: Diazotization
-
In a 1000 mL reaction flask, add 35 g of 3-amino-N-acetyliminodibenzyl, 105 g of concentrated hydrochloric acid (30%), and 238 g of water.
-
Stir the mixture and cool it to 0°C using an ice-salt bath.
-
Prepare a solution of 35 g of 30% sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture over approximately 2 hours, maintaining the reaction temperature between -5°C and 0°C.
-
After the addition is complete, continue to stir the mixture for 1 hour at the same temperature.
Part B: Sandmeyer Reaction
-
To the freshly prepared diazonium salt solution, add 15 g of copper(I) chloride and 175 g of concentrated hydrochloric acid.
-
Warm the reaction mixture to 60-65°C and maintain this temperature for 2 hours with continuous stirring.
-
After 2 hours, cool the mixture to approximately 10°C.
-
Collect the crude product by suction filtration.
-
Recrystallize the crude product from 95% ethanol to obtain pure 3-chloro-N-acetyliminodibenzyl.
Protocol 2: General Procedure for Sandmeyer Chlorination of an Aromatic Amine
This protocol provides a general workflow for a typical Sandmeyer chlorination reaction.[2][3][10]
Materials:
-
Aromatic Amine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Water
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Prepare a concentrated aqueous solution of sodium nitrite and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and continue stirring until the evolution of nitrogen ceases. Gentle heating may be required to complete the reaction.
-
Isolate the product by extraction with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Main pathway of the Sandmeyer reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. askfilo.com [askfilo.com]
- 3. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Improving the purity of 5-Acetyliminodibenzyl through multiple recrystallizations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for improving the purity of 5-Acetyliminodibenzyl via multiple recrystallizations.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal solvent is one where this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on literature for related compounds, effective solvents to consider include ethanol, methanol, and chloroform.[1][2][3] It is also soluble in DMSO and DMF, though these high-boiling point solvents are often less ideal for standard recrystallization.[4] A mixed solvent system, such as ether-petroleum ether or ether-methanol, may also be effective for fractional crystallization.[5]
Q2: My recrystallization yield is very low. What are the common causes?
A2: A low yield is a frequent issue in recrystallization. The most common causes include:
-
Using excessive solvent: Adding more than the minimum amount of hot solvent required to dissolve the compound will keep a significant portion of your product in the solution (mother liquor) even after cooling.[6][7]
-
Premature crystallization: If the solution cools too rapidly during a hot filtration step, the product can crystallize on the filter paper along with insoluble impurities.
-
Incomplete crystallization: Not allowing the solution sufficient time to cool, or failing to use an ice bath after slow cooling, can result in a lower yield.[7]
-
Washing with warm solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of your purified product.[7] Always use ice-cold solvent for washing.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound is very impure, leading to a significant melting point depression, or if the solution is too concentrated.[6][8] To resolve this:
-
Add more solvent: Re-heat the solution and add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[6][8]
-
Slow down the cooling process: Rapid cooling encourages oil formation. Let the flask cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[8]
-
Use a different solvent: The boiling point of your solvent may be higher than the melting point of your impure compound. Try a lower-boiling point solvent.
Q4: After one recrystallization, my this compound is still impure. What's the next step?
A4: If impurities persist, a second or even third recrystallization is often necessary.[7]
-
Perform another recrystallization: Each successive recrystallization will further remove impurities, although with some loss of yield.
-
Ensure proper washing: After filtering, wash the crystals with a small amount of fresh, ice-cold solvent to remove any mother liquor clinging to the crystal surfaces.[8]
-
Consider a different solvent: The remaining impurities may have solubility properties similar to your product in the chosen solvent. Trying a different solvent system may effectively separate them.[8]
Data Presentation
Table 1: Solvent Properties for this compound Recrystallization
| Solvent | Suitability | Notes |
| Methanol | Good | Mentioned as a suitable recrystallization solvent for the related compound 3-nitro-5-acetyl-iminodibenzyl.[2][3] this compound is slightly soluble.[9][10] |
| Ethanol | Good | A common and effective solvent for recrystallizing organic compounds.[11] Used for recrystallizing related chloro- and nitro-derivatives.[2][12] |
| Chloroform | Moderate | This compound is slightly soluble in chloroform.[9][10] Can be effective but is more volatile and has higher toxicity. |
| Benzene | Moderate | Has been used for recrystallizing the related 3-nitro-5-acetyl-iminodibenzyl.[2] |
| Water | Poor | This compound is reported to have low solubility in water.[1] |
Table 2: Illustrative Impact of Multiple Recrystallizations on Purity and Yield
Note: These values are illustrative. Actual purity and yield will vary based on the initial purity of the crude material and the precise execution of the protocol.
| Recrystallization Stage | Purity (Typical GC %) | Yield (Typical %) | Appearance |
| Crude Product | 85-95% | 100% | Off-white to yellowish powder.[1] |
| After 1st Recrystallization | 98.0-99.0% | 70-85% | White to off-white crystals. |
| After 2nd Recrystallization | >99.5% | 50-70% (overall) | White crystalline solid. |
Experimental Protocols
Detailed Protocol for Multiple Recrystallizations of this compound
This protocol assumes the use of ethanol as the recrystallization solvent. Adjust volumes as necessary based on the scale of your experiment.
Materials:
-
Crude this compound
-
95% Ethanol (or other selected solvent)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: a. Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. b. Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask. c. Gently heat the mixture while stirring until the solvent boils. d. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.[7]
-
Hot Filtration (Optional): a. If insoluble impurities are visible in the hot solution, perform a hot filtration. b. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heat source. c. Pour the hot solution through the fluted filter paper quickly to remove the impurities. This step prevents premature crystallization in the funnel.
-
Crystallization: a. Remove the flask from the heat source and cover it. b. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] c. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[7]
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor. c. Break the vacuum and lightly press the crystals with a clean stopper to remove excess solvent.
-
Drying: a. Transfer the purified crystals to a watch glass and allow them to air dry. b. For complete drying, place the crystals in a vacuum oven at a temperature well below the melting point (95-97 °C).[9][10][13]
-
Second Recrystallization: a. Assess the purity of the crystals (e.g., by melting point or GC analysis). b. If the purity is not satisfactory, repeat steps 1-5 using the crystals obtained from the first recrystallization. Use a smaller volume of solvent, as the amount of material is now less.
Visualizations
Caption: Workflow for Multiple Recrystallizations.
Caption: Troubleshooting Recrystallization Issues.
References
- 1. chembk.com [chembk.com]
- 2. US3178406A - Nitrates of s-acymminoimbenzyls - Google Patents [patents.google.com]
- 3. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 4. 3-Nitro-5-Acetyl Iminodibenzyl Online | 3-Nitro-5-Acetyl Iminodibenzyl Manufacturer and Suppliers [scimplify.com]
- 5. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound 99 CAS#: 13080-75-6 [m.chemicalbook.com]
- 10. 13080-75-6 CAS MSDS (this compound 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Stability and Degradation of 5-Acetyliminodibenzyl
Disclaimer: The following information is based on general principles of chemical stability and data from closely related iminodibenzyl analogs. Specific experimental data for the stability and degradation of 5-Acetyliminodibenzyl is limited in publicly available literature. Therefore, the degradation pathways and quantitative data provided should be considered illustrative. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound and data from analogous compounds, potential degradation pathways include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The acetyl group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of iminodibenzyl.
-
Oxidation: The iminodibenzyl ring system can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV light may induce degradation, leading to a variety of photoproducts.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact compound from its potential degradation products. Key parameters to monitor include the appearance of new peaks, a decrease in the peak area of this compound, and any changes in the physical appearance of the sample (e.g., color change).
Q4: Are there any known incompatibilities for this compound?
A4: this compound may be incompatible with strong oxidizing agents and strong acids or bases, which could accelerate its degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions. Ensure the sample is protected from light, moisture, and extreme temperatures. Prepare fresh solutions for analysis. Perform forced degradation studies to identify potential degradation products. |
| Loss of potency or reduced analytical response | Degradation of the compound | Verify the expiration date of the compound. Re-evaluate storage conditions. Use a freshly opened container or a new batch of the compound. |
| Discoloration of the solid material | Potential degradation, possibly due to light exposure or oxidation. | Do not use the discolored material. Discard the affected batch and obtain a fresh sample. Review handling and storage procedures to minimize exposure to light and air. |
| Inconsistent results in bioassays | Instability of the compound in the assay medium. | Evaluate the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, pH). Consider preparing fresh stock solutions more frequently. |
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is based on typical degradation profiles of similar compounds and should be used for guidance only. Actual degradation rates will depend on the specific experimental conditions.
| Stress Condition | Condition Details | Time | Hypothetical % Degradation | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 h | 15% | Iminodibenzyl |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8 h | 25% | Iminodibenzyl |
| Oxidation | 3% H₂O₂ at room temp. | 24 h | 20% | Oxidized iminodibenzyl species |
| Thermal | 80 °C (solid state) | 7 days | 10% | Various thermal degradants |
| Photolytic (ICH Q1B) | UV and visible light | - | 30% | Various photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60 °C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80 °C for 7 days.
-
After the specified time, dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples by HPLC at appropriate time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and the stressed samples from the forced degradation study at appropriate concentrations in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and analyze the peak areas and retention times.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Predicted degradation pathways for this compound.
References
Managing temperature fluctuations during the synthesis of 5-Acetyliminodibenzyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature fluctuations during the synthesis of 5-Acetyliminodibenzyl.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-acetylation of iminodibenzyl using an acetylating agent such as acetic anhydride. The reaction is often carried out in a suitable solvent.
Q2: Why is temperature control so critical during this synthesis?
A2: Temperature is a critical parameter that directly influences the reaction rate, yield, and purity of this compound. The acetylation of iminodibenzyl is an exothermic reaction, and poor temperature control can lead to several issues, including:
-
Increased formation of byproducts: Higher temperatures can promote side reactions, such as di-acetylation or degradation of the starting material and product.
-
Reduced Yield: Uncontrolled exotherms can lead to localized overheating, causing decomposition of the desired product.
-
Safety Hazards: A runaway reaction can occur if the heat generated exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.
Q3: What are the common side products to expect if the temperature is not controlled properly?
A3: Elevated temperatures can lead to the formation of several impurities. While a detailed impurity profile depends on the specific reaction conditions, potential side products include:
-
Di-acetylated iminodibenzyl: The nitrogen atom can be acetylated twice, especially with a large excess of the acetylating agent and high temperatures.
-
Degradation products: Iminodibenzyl and this compound may decompose at high temperatures.
-
Products from solvent reaction: The solvent might react with the acetylating agent at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction temperature may be too low, or the reaction time is insufficient. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC. Consider extending the reaction time. |
| Degradation of Product: The reaction temperature is too high, leading to the decomposition of this compound. | Ensure efficient cooling and maintain the temperature within the recommended range. For exothermic reactions, add the acetylating agent slowly to a cooled solution of iminodibenzyl. | |
| Moisture in Reaction: Water can hydrolyze the acetylating agent (e.g., acetic anhydride), reducing its effectiveness. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Purity / Multiple Spots on TLC | Formation of Byproducts: The reaction temperature is too high, promoting side reactions. | Maintain a lower reaction temperature. Optimize the stoichiometry of the reactants to avoid a large excess of the acetylating agent. |
| Exothermic Reaction Out of Control: A rapid addition of the acetylating agent can cause a sudden temperature spike. | Add the acetylating agent dropwise to the reaction mixture while monitoring the internal temperature. Use an efficient cooling bath (e.g., ice-water or ice-salt) to dissipate the heat. | |
| Reaction Turns Dark or Tarry | Decomposition: Excessive heat is causing the decomposition of starting materials or the product. | Immediately cool the reaction mixture. Re-evaluate the heating method and ensure uniform heat distribution. Consider using a milder acetylating agent or a lower reaction temperature for a longer duration. |
| Inconsistent Results Between Batches | Poor Temperature Reproducibility: Fluctuations in ambient temperature or inconsistent heating/cooling methods. | Use a controlled temperature environment (e.g., a jacketed reactor with a circulating bath). Document the exact temperature profile for each batch to ensure consistency. |
Data Presentation
The following table provides illustrative data on the effect of reaction temperature on the yield and purity of this compound. This data is based on general principles of acylation reactions and should be used as a guideline for optimization.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 80 | 4 | 75 | 90 | Significant amount of a prominent byproduct observed. |
| 100 | 2 | 85 | 95 | Minor impurities detected. |
| 110 | 2 | 92 | 98 | Optimal balance of yield and purity. |
| 120 | 2 | 90 | 93 | Increased levels of impurities and slight darkening of the reaction mixture. |
| 140 | 1.5 | 82 | 85 | Significant decomposition and formation of tarry byproducts. |
Experimental Protocols
Protocol 1: Acetylation of Iminodibenzyl with Acetic Anhydride
This protocol is adapted from a patented synthesis of a related compound and provides a general procedure for the acetylation of iminodibenzyl.
Materials:
-
Iminodibenzyl
-
Acetic anhydride
-
Acetic acid
-
Toluene (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add iminodibenzyl (1.0 molar equivalent) and acetic acid (4-6 molar equivalents).
-
Add acetic anhydride (1.1-1.3 molar equivalents) to the flask.
-
Heat the reaction mixture to 105-110°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 20°C.
-
Slowly add the reaction mixture to cold water with stirring to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude this compound from toluene to obtain the pure product.
Mandatory Visualization
Experimental Workflow for Temperature Management
Caption: Experimental workflow for temperature control.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield issues.
Identifying and characterizing byproducts in 5-Acetyliminodibenzyl synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Acetyliminodibenzyl and the characterization of its byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities or byproducts I should expect in the synthesis of this compound?
A1: During the synthesis of this compound via acetylation of iminodibenzyl, several byproducts can form. The most common ones include:
-
Unreacted Iminodibenzyl: Incomplete reaction can lead to the presence of the starting material.
-
Di-acetylated Iminodibenzyl: Over-acetylation, especially with a large excess of the acetylating agent, can lead to the formation of a di-acetyl derivative.[1]
-
Oxidation Products: The dibenzazepine core is susceptible to oxidation, which can result in the formation of various oxidized species.
-
Byproducts from Reagents: Impurities in the starting materials or solvents can also lead to unexpected byproducts.
Q2: I am seeing an unexpected peak in my LC-MS chromatogram. How can I tentatively identify it?
A2: To tentatively identify an unknown peak, you should:
-
Examine the mass-to-charge ratio (m/z): The m/z of the molecular ion [M+H]⁺ can suggest a molecular formula. Compare this to the expected molecular weights of potential byproducts (see Table 1).
-
Analyze the fragmentation pattern (MS/MS): The fragmentation pattern provides structural information. For N-acetylated compounds, a characteristic loss of the acetyl group (42 Da) is often observed.
-
Consider the retention time: The polarity of the compound influences its retention time. More polar compounds generally elute earlier in reversed-phase chromatography. For example, oxidized byproducts are often more polar than the parent compound.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yield in the synthesis of this compound can be due to several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Suboptimal stoichiometry: The molar ratio of iminodibenzyl to the acetylating agent may not be optimal.
-
Degradation of product: The product might be degrading under the reaction or workup conditions.
-
Formation of side products: The reaction conditions may be favoring the formation of byproducts.
Q4: How can I confirm the identity of a suspected byproduct?
A4: The most definitive way to confirm the identity of a byproduct is to synthesize an authentic standard of the suspected compound and compare its retention time and mass spectrum to the unknown peak in your sample. If a standard is not available, techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and NMR spectroscopy can be used for structural elucidation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peak for Iminodibenzyl (starting material) is observed. | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. |
| A peak with m/z corresponding to a di-acetylated product is observed. | Excess acetylating agent or prolonged reaction time.[1] | Reduce the amount of acetylating agent. Optimize reaction time. |
| Multiple early-eluting peaks are present. | Oxidation of the dibenzazepine nucleus. | Handle the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Broad or tailing peaks in the chromatogram. | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. Check the pH of the mobile phase. Ensure the column is in good condition. |
| Inconsistent retention times. | Fluctuation in LC system parameters. | Ensure the column is properly equilibrated. Check for leaks in the LC system. Verify the mobile phase composition. |
Quantitative Data Summary
Table 1: Potential Byproducts and their Expected Mass Spectrometric Data
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | C₁₆H₁₅NO | 237.29 | 238.3 | 196 (loss of C₂H₂O), 195 (loss of CH₃CO) |
| Iminodibenzyl | C₁₄H₁₃N | 195.26 | 196.3 | - |
| N,N-Diacetyliminodibenzyl | C₁₈H₁₇NO₂ | 279.33 | 280.3 | 238 (loss of C₂H₂O), 196 (loss of two C₂H₂O) |
| Iminodibenzyl N-oxide | C₁₄H₁₃NO | 211.26 | 212.3 | 196 (loss of O), 182 (loss of CHO) |
| Hydroxy-5-Acetyliminodibenzyl | C₁₆H₁₅NO₂ | 253.29 | 254.3 | 212 (loss of C₂H₂O), 194 (loss of C₂H₂O and H₂O) |
Experimental Protocols
LC-MS Method for the Analysis of this compound and Byproducts
This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix. It is based on methods developed for structurally similar tricyclic antidepressants and carbamazepine.[2][3][4]
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 100-500) and data-dependent MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to obtain informative fragment spectra.
-
Visualizations
Caption: Potential formation pathways of this compound and its byproducts.
Caption: Troubleshooting workflow for identifying unknown peaks in LC-MS analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. "LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants " by Shahbaz Gul [egrove.olemiss.edu]
- 3. Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the overall yield of 3-chloro-N-acetyliminodibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-N-acetyliminodibenzyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 3-chloro-N-acetyliminodibenzyl?
There are two main synthetic strategies. The most common is a multi-step process starting from iminodibenzyl, which involves acylation and nitration, followed by reduction of the nitro group, and finally a diazotization-Sandmeyer reaction to introduce the chlorine atom.[1] An alternative, more direct route involves the chlorination of N-acetyliminodibenzyl.
Q2: What is a typical overall yield for the multi-step synthesis route?
The overall yield for the multi-step synthesis starting from iminodibenzyl is reported to be over 51%.[1] Individual step yields can be higher, with the final Sandmeyer reaction and recrystallization yielding between 67.6% and 70.5%.[1]
Q3: What are the critical safety precautions to consider during this synthesis?
The diazotization step involves the formation of aryl diazonium salts, which can be explosive in solid form and are thermally unstable.[2][3][4] It is crucial to:
-
Keep the reaction temperature low (typically below 5°C).[3][4]
-
Use a stoichiometric amount of sodium nitrite and test for excess nitrous acid.[3]
-
Never isolate the diazonium salt unless absolutely necessary and only on a very small scale.[2][3][5]
-
Handle any isolated diazonium salts with plastic spatulas to avoid friction.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 3-chloro-N-acetyliminodibenzyl for both major synthetic routes.
Route 1: Multi-step Synthesis from Iminodibenzyl
This route consists of three main stages:
-
Acylation and Nitration
-
Reduction of the Nitro Group
-
Diazotization and Sandmeyer Reaction
Stage 1: Acylation and Nitration of Iminodibenzyl
Issue 1: Low yield of 3-nitro-N-acetyliminodibenzyl.
| Potential Cause | Troubleshooting Action |
| Incomplete Acylation | Ensure the acylation reaction (heating with acetic anhydride) is complete before proceeding to nitration. Monitor the reaction by TLC. |
| Improper Nitration Temperature | Maintain the reaction temperature between 20-25°C during the addition of nitric acid.[1] Higher temperatures can lead to the formation of byproducts. |
| Incorrect Reagent Stoichiometry | Use a slight excess of acetic anhydride for the acylation and a carefully controlled amount of nitric acid for the nitration. A large excess of nitric acid can lead to di-nitrated products. |
| Formation of Byproducts | The primary byproduct is the 3,7-dinitro-5-acyl-iminodibenzyl, which is difficult to separate from the desired 3-nitro product.[6] Using the equimolar amount of nitric acid in sulfuric acid helps to favor the mono-nitration.[6][7] |
Issue 2: Product is a dark-colored oil or tar instead of a solid.
| Potential Cause | Troubleshooting Action |
| Side Reactions from High Temperature | Overheating during nitration can cause decomposition and the formation of colored impurities. Ensure strict temperature control. |
| Presence of Nitrogen Oxides | The evolution of reddish-brown nitrogen dioxide gas is a common byproduct of nitration reactions.[8] Ensure the reaction is performed in a well-ventilated fume hood. The presence of these gases can contribute to product degradation. |
Stage 2: Reduction of 3-nitro-N-acetyliminodibenzyl
Issue 3: Incomplete reduction to 3-amino-N-acetyliminodibenzyl.
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst/Reducing Agent | If using hydrazine hydrate with ferric chloride, ensure the ferric chloride is anhydrous.[1] For catalytic hydrogenation, use a fresh, active catalyst (e.g., Pd/C). |
| Insufficient Reducing Agent | Use an adequate excess of hydrazine hydrate or ensure sufficient hydrogen pressure and reaction time for catalytic hydrogenation. |
| Poor Mass Transfer (for catalytic hydrogenation) | Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen. |
Issue 4: Dehalogenation as a side reaction (if a halogen is already present).
| Potential Cause | Troubleshooting Action |
| Harsh Reduction Conditions | Catalytic transfer hydrogenation with hydrazine hydrate and Pd/C can be highly selective for the nitro group reduction while preserving halogens under mild conditions (reflux heating).[9][10] Harsher conditions like high-pressure hydrogenation may lead to dehalogenation. |
Stage 3: Diazotization and Sandmeyer Reaction
Issue 5: Low yield of 3-chloro-N-acetyliminodibenzyl.
| Potential Cause | Troubleshooting Action |
| Decomposition of Diazonium Salt | Maintain the temperature of the diazotization reaction between -5°C and 0°C.[1] Diazonium salts are unstable and decompose at higher temperatures. |
| Formation of Phenolic Byproducts | The reaction of the diazonium salt with water forms an undesired phenol.[11] Keeping the temperature low and the solution acidic helps to minimize this side reaction.[12] |
| Inefficient Copper Catalyst | Use a fresh, high-quality source of cuprous chloride (CuCl). The Sandmeyer reaction relies on the catalytic activity of Cu(I).[13] |
| Incorrect Order of Addition | Add the cold diazonium salt solution to the cuprous chloride solution. |
Issue 6: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Action |
| Presence of Phenolic Impurities | Wash the crude product with a dilute aqueous base (e.g., NaOH solution) to remove acidic phenolic byproducts. |
| Unreacted Starting Material or Other Byproducts | Recrystallize the crude product from a suitable solvent. 95% ethanol is commonly reported to give high purity.[1][14] Other options include methanol or mixed solvent systems like toluene-hexane or methylene chloride-hexane.[15] If recrystallization is insufficient, consider column chromatography. |
Route 2: Direct Chlorination of N-acetyliminodibenzyl
Issue 7: Low yield of 3-chloro-N-acetyliminodibenzyl.
| Potential Cause | Troubleshooting Action |
| Inefficient Chlorinating Agent | Triphosgene (bis(trichloromethyl) carbonate) in the presence of an amine base like pyridine can be an effective chlorinating agent for unactivated alcohols, suggesting its potential for other systems.[16] The molar ratio of the chlorinating agent to the starting material is crucial and should be optimized (typically 1:1 to 1:1.5). |
| Suboptimal Reaction Temperature | The reaction temperature needs to be carefully controlled. For direct chlorination, temperatures around 0-10°C have been reported. |
| Formation of Di-chlorinated Byproducts | Over-chlorination can lead to the formation of di-chloro-N-acetyliminodibenzyl. Use a controlled amount of the chlorinating agent and monitor the reaction progress by TLC or GC to stop it at the mono-chlorinated stage. |
Issue 8: Complex product mixture requiring difficult purification.
| Potential Cause | Troubleshooting Action |
| Multiple Chlorination Sites | The aromatic rings of N-acetyliminodibenzyl have multiple sites for electrophilic substitution. This can lead to a mixture of isomers. |
| Byproducts from the Chlorinating Agent | The choice of chlorinating agent and reaction conditions can influence the byproduct profile. |
| Action | Purification may require careful column chromatography to separate the desired 3-chloro isomer from other chlorinated and unreacted starting material. A combination of fractional distillation under high vacuum followed by recrystallization can also be employed.[17] |
Data Summary
Table 1: Reported Yields for the Multi-step Synthesis of 3-chloro-N-acetyliminodibenzyl
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| Acylation & Nitration | Iminodibenzyl, Acetic Anhydride, Perchloric Acid, Nitric Acid (96%) | 79.0% - 81.8% | [1] |
| Reduction | 3-nitro-N-acetyliminodibenzyl, Hydrazine Hydrate, FeCl₃, Activated Carbon | ~80.9% (based on subsequent step) | [1] |
| Diazotization & Sandmeyer | 3-amino-N-acetyliminodibenzyl, NaNO₂, HCl, CuCl | 67.6% - 70.5% (after recrystallization) | [1] |
| Overall | - | >51% | [1] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of 3-chloro-N-acetyliminodibenzyl
-
Step 1: Acylation and Nitration of Iminodibenzyl
-
In a suitable reaction flask, combine iminodibenzyl (e.g., 75g), acetic acid (e.g., 80-100 mL), acetic anhydride (e.g., 45-48 mL), and a catalytic amount of perchloric acid (e.g., 0.7 mL).
-
Heat the mixture to 105-110°C and maintain for 3 hours.
-
Cool the reaction mixture to 20°C.
-
Slowly add 96% nitric acid (e.g., 25-28 mL) dropwise over 2-3 hours, ensuring the temperature is maintained between 20-25°C.
-
After the addition is complete, continue stirring for 1 hour.
-
Remove the majority of the acetic acid under reduced pressure.
-
Pour the residue into cold water, filter the resulting solid, and recrystallize from toluene to obtain 3-nitro-N-acetyliminodibenzyl.[1]
-
-
Step 2: Reduction of 3-nitro-N-acetyliminodibenzyl
-
In a reaction flask, add 3-nitro-N-acetyliminodibenzyl (e.g., 30g), dehydrated ethanol (e.g., 300 mL), anhydrous ferric chloride (e.g., 1.0g), and activated carbon (e.g., 3g).
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (e.g., 30g) dropwise over 2-3 hours.
-
Continue refluxing for an additional 3 hours.
-
Filter the hot solution and evaporate the solvent from the filtrate under reduced pressure.
-
Add water to the residue, filter, and dry the solid to yield 3-amino-N-acetyliminodibenzyl.[14]
-
-
Step 3: Diazotization and Sandmeyer Reaction
-
In a reaction flask, add 3-amino-N-acetyliminodibenzyl (e.g., 35g), concentrated hydrochloric acid (30%, e.g., 105g), and water (e.g., 238g).
-
Cool the mixture to 0°C with stirring.
-
Slowly add a 30% aqueous solution of sodium nitrite (e.g., 35g) dropwise, maintaining the temperature between -5°C and 0°C.
-
After the addition, continue to stir for 1 hour.
-
In a separate flask, prepare a solution of cuprous chloride (e.g., 15g) in concentrated hydrochloric acid (e.g., 175g).
-
Add the diazonium salt solution to the cuprous chloride solution.
-
Warm the mixture to 60-65°C and stir for 2 hours.
-
Cool the reaction to 10°C and filter the crude product.
-
Recrystallize the crude product from 95% ethanol to obtain pure 3-chloro-N-acetyliminodibenzyl.[1]
-
Visualizations
References
- 1. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US3178406A - Nitrates of s-acymminoimbenzyls - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. 3-Chloroiminodibenzyl | 32943-25-2 | Benchchem [benchchem.com]
- 15. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 16. "Triphosgene-amine base promoted chlorination of unactivated aliphatic " by Andrés Villalpando, Caitlan E. Ayala et al. [repository.lsu.edu]
- 17. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 5-Acetyliminodibenzyl: HPLC vs. Melting Point Analysis
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and melting point analysis for the validation of 5-Acetyliminodibenzyl purity. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique, along with alternative methods, to ensure robust quality control in a scientific setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on two common analytical techniques for purity assessment: HPLC, a powerful separative method, and melting point analysis, a classical physical characterization technique.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly sensitive and specific method for determining the purity of a compound by separating it from its impurities. A well-developed HPLC method can identify and quantify even trace amounts of process-related impurities.
Potential Impurities in this compound Synthesis
The primary synthesis route for this compound involves the acylation of iminodibenzyl with acetic anhydride.[2] Therefore, the most probable impurities are:
-
Iminodibenzyl: Unreacted starting material.
-
Acetic Anhydride: Excess reagent (though typically removed during workup).
-
By-products: Products from potential side reactions, which could include di-acetylated species or degradation products.
Experimental Protocol: HPLC Method for this compound Purity
This protocol is adapted from validated methods for closely related dibenzazepine derivatives and is suitable for the analysis of this compound and its primary impurity, iminodibenzyl.[3][4]
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Melting Point Analysis
Melting point analysis is a rapid and straightforward technique to assess the purity of a crystalline solid. A pure compound will have a sharp melting point range, while the presence of impurities will typically cause a depression and broadening of this range. The reported melting point for pure this compound is 95-97°C.[1]
Experimental Protocol: Melting Point Determination
Instrumentation: A calibrated melting point apparatus.
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 1-2°C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion).
Comparative Data: HPLC Purity vs. Melting Point Range
The following table presents illustrative data correlating the purity of this compound as determined by HPLC with its observed melting point range. The primary impurity is assumed to be iminodibenzyl.
| HPLC Purity (%) | Iminodibenzyl Impurity (%) | Observed Melting Point Range (°C) |
| 99.9 | 0.1 | 95.5 - 96.8 |
| 99.5 | 0.5 | 94.8 - 96.5 |
| 99.0 | 1.0 | 94.2 - 96.2 |
| 98.0 | 2.0 | 93.1 - 95.8 |
| 95.0 | 5.0 | 90.5 - 94.5 |
Comparison of Analytical Techniques
| Feature | HPLC | Melting Point Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Determination of the temperature range over which a solid transitions to a liquid. | Separation of volatile compounds based on their boiling points and partitioning, with mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei.[5][6][7] |
| Precision | High | Low to Moderate | High | Very High |
| Sensitivity | High (can detect trace impurities) | Low (generally requires >1% impurity to see a significant change) | Very High | Moderate |
| Specificity | High (can separate structurally similar compounds) | Low (any soluble impurity can affect the melting point) | High (provides structural information from mass spectra) | High (provides detailed structural information) |
| Sample Throughput | Moderate | High | Moderate | Low |
| Cost | Moderate to High | Low | High | Very High |
| Best For | Accurate and precise quantification of known and unknown impurities. | Rapid, preliminary assessment of purity. | Identification of volatile impurities and structural elucidation. | Absolute quantification without a specific reference standard; primary standard characterization.[8][9] |
Experimental and Logical Workflows
Workflow for the synthesis and purity validation of this compound.
Logical relationship of analytical methods for purity assessment.
Conclusion
For the routine and robust purity validation of this compound, HPLC is the recommended method due to its high sensitivity, specificity, and quantitative power. It can reliably separate and quantify the key process-related impurity, iminodibenzyl, as well as other potential by-products.
Melting point analysis serves as a valuable, rapid, and cost-effective preliminary check for purity. A sharp melting point range close to the literature value of 95-97°C is a strong indicator of high purity. However, it should not be used as a standalone method for quantitative purity determination, especially for regulatory purposes.
For comprehensive characterization, particularly during process development or for reference standard certification, orthogonal methods such as GC-MS and qNMR should be considered. GC-MS is excellent for identifying unknown volatile or thermally stable impurities, while qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. The choice of analytical technique should be guided by the specific requirements of the analysis, from routine quality control to in-depth characterization.
References
- 1. chembk.com [chembk.com]
- 2. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]
- 3. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Comparative analysis of different synthetic routes to 5-Acetyliminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 5-Acetyliminodibenzyl (also known as 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the most common synthetic strategies, presenting available experimental data in a structured format to facilitate comparison and selection of the most suitable method for specific research and development needs.
Introduction
This compound is a crucial building block for the synthesis of several tricyclic antidepressants and other psychoactive compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical industry. This document outlines and compares the primary synthetic pathways to this compound, providing detailed experimental protocols where available and summarizing key performance indicators.
Synthetic Routes Overview
Three main synthetic routes to this compound have been identified in the literature:
-
Route 1: Direct Acylation of Iminodibenzyl. This is the most straightforward and commonly cited method, involving the direct reaction of iminodibenzyl with an acetylating agent, typically acetic anhydride.
-
Route 2: Phenylacetic Acid Route. This less common approach involves the reaction of phenylacetic acid with iminodibenzyl alcohol.
-
Route 3: Multi-step Synthesis via Nitration. This route is primarily employed for the synthesis of substituted derivatives of this compound, such as the 3-nitro derivative. It involves the acylation of iminodibenzyl followed by nitration and subsequent functional group manipulations.
The following sections provide a detailed breakdown of each route.
Route 1: Direct Acylation of Iminodibenzyl
This method is favored for its simplicity and directness. The core of this synthesis is the N-acetylation of the secondary amine in the iminodibenzyl core.
Experimental Protocol
A representative experimental protocol for the direct acylation of iminodibenzyl is as follows:
-
Reaction Setup: In a suitable reaction vessel, iminodibenzyl is dissolved in a solvent. While the reaction can be run neat, solvents like acetic acid can be used.
-
Acylation: Acetic anhydride is added to the solution, typically in a slight molar excess. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and excess acetic anhydride and acetic acid are removed, often by distillation under reduced pressure. The crude product is then typically precipitated by the addition of water.
-
Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data
| Parameter | Value/Range | Citation |
| Starting Material | Iminodibenzyl | [1] |
| Reagent | Acetic Anhydride | [1] |
| Catalyst | Perchloric acid (optional) | |
| Solvent | Acetic Acid or neat | |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2-5 hours | |
| Yield | >51% (for the subsequent nitrated product) | |
| Purity | High (after recrystallization) |
Note: Specific yield and purity data for the direct synthesis of this compound via this route are not extensively reported in publicly available literature, as the focus is often on subsequent derivatization.
Logical Workflow for Route 1
Caption: Workflow for the Direct Acylation of Iminodibenzyl.
Route 2: Phenylacetic Acid Route
This synthetic pathway offers an alternative to the direct acylation of iminodibenzyl.
Experimental Protocol
The general steps for this route are outlined as follows:
-
Activation of Phenylacetic Acid: Phenylacetic acid is first converted to a more reactive acylating agent, such as phenylacetyl chloride. This is typically achieved by reacting phenylacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Condensation: The resulting phenylacetyl chloride is then reacted with iminodibenzyl alcohol in the presence of a base to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude this compound is then purified, typically by crystallization.
Quantitative Data
Detailed quantitative data for this specific route is sparse in the available literature, making a direct comparison with Route 1 challenging.
| Parameter | Value/Range | Citation |
| Starting Materials | Phenylacetic acid, Iminodibenzyl alcohol | [2] |
| Reagents | Acid chloride formation reagent (e.g., SOCl₂), Base | [2] |
| Reaction Steps | 2 | [2] |
| Yield | Not explicitly reported | |
| Purity | Not explicitly reported |
Signaling Pathway for Route 2
Caption: Two-step synthesis of this compound from Phenylacetic Acid.
Route 3: Multi-step Synthesis via Nitration for Derivatives
This pathway is generally not the preferred method for producing unsubstituted this compound but is crucial for accessing derivatives with functional groups on the aromatic rings, such as 3-nitro-5-acetyliminodibenzyl. The initial step is the same as Route 1.
Experimental Protocol Outline
-
Acetylation: Iminodibenzyl is first acetylated with acetic anhydride to form this compound, as described in Route 1.
-
Nitration: The formed this compound is then nitrated without isolation.[1] This is typically carried out using a nitrating agent such as nitric acid at a controlled temperature.[1]
-
Subsequent Reactions: The resulting nitro-derivative can then undergo further reactions, such as reduction to an amino group, followed by diazotization and Sandmeyer reactions to introduce a variety of substituents.
Quantitative Data for an Exemplary Derivative (3-chloro-N-acetyliminodibenzyl)
| Parameter | Value/Range | Citation |
| Starting Material | Iminodibenzyl | |
| Overall Yield | >51% | |
| Purity of Final Derivative | High (after purification) | |
| Key Intermediates | This compound, 3-Nitro-N-acetyliminodibenzyl, 3-Amino-N-acetyliminodibenzyl |
Logical Relationship for Derivative Synthesis
Caption: Multi-step synthesis for substituted this compound derivatives.
Comparative Summary
| Feature | Route 1: Direct Acylation | Route 2: Phenylacetic Acid | Route 3: Multi-step (for Derivatives) |
| Number of Steps | 1 | 2 | 3+ |
| Simplicity | High | Moderate | Low |
| Atom Economy | Good | Moderate | Low |
| Scalability | Potentially high | Moderate | Lower, due to multiple steps |
| Applicability | Direct synthesis of the target compound | Alternative synthesis of the target compound | Synthesis of substituted analogs |
| Data Availability | Moderate | Low | Moderate (for specific derivatives) |
Conclusion
For the direct synthesis of this compound, Route 1 (Direct Acylation) appears to be the most efficient and straightforward method based on the available literature. Its single-step nature and use of readily available reagents make it an attractive option for both laboratory and industrial-scale production.
Route 2 (Phenylacetic Acid Route) presents a viable alternative, although the lack of detailed public data on its performance makes a direct comparison difficult.
Route 3 (Multi-step Synthesis via Nitration) is not a direct route to this compound but is a critical pathway for the synthesis of functionally diverse analogs, which are essential for structure-activity relationship (SAR) studies in drug discovery.
Researchers and drug development professionals should select the most appropriate route based on their specific goals, whether it is the bulk synthesis of the parent compound or the exploration of novel derivatives. Further process optimization and detailed quantitative analysis would be beneficial for all outlined routes to enable a more definitive comparison.
References
A Comparative Guide to Clomipramine Precursors: Alternatives to 5-Acetyliminodibenzyl
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a critical area of focus, where efficiency, cost-effectiveness, and safety are paramount. Clomipramine, a tricyclic antidepressant, is a key therapeutic agent, and its synthesis has traditionally involved the use of 5-acetyliminodibenzyl as a key precursor. This guide provides a detailed comparison of alternative synthetic routes to clomipramine, moving beyond the conventional reliance on this compound. We will explore various precursors and methodologies, presenting experimental data to support an objective analysis of their performance.
Comparison of Synthetic Routes
The synthesis of clomipramine fundamentally requires the construction of the 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine core, followed by the addition of the dimethylaminopropyl side chain. The alternatives to the this compound pathway can be broadly categorized into:
-
Direct Chlorination of N-acetyliminodibenzyl: A more direct approach to a key chlorinated intermediate.
-
Synthesis from Iminodibenzyl: A variation of the traditional route starting from the un-acetylated core.
-
Convergent Synthesis via Modern Coupling Reactions: Building the tricyclic core from simpler aromatic precursors.
-
Selective Dehalogenation: A method involving the removal of a chlorine atom from a dichloro-precursor.
The following table summarizes the key quantitative data for these alternative synthetic pathways, offering a clear comparison of their efficiencies.
| Precursor/Route | Key Transformation | Reported Yield (%) | Purity (%) | Reference |
| N-Acetyliminodibenzyl | Direct Chlorination | 53.0 - 88.0 | High (unspecified) | [CN104876870A] |
| Iminodibenzyl | Acetylation, Nitration, Reduction, Sandmeyer Reaction | > 51 (overall) | 99.7 | [CN102010349A] |
| 2-Bromostyrene and 2-Chloroaniline | Buchwald-Hartwig Amination | up to 99 | High (unspecified) | [Strategies in the synthesis of dibenzo[b,f]heteropines - Beilstein Journals] |
| 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine | Selective Dehalogenation | Not specified | Not specified | [US3056776A] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison.
Direct Chlorination of N-Acetyliminodibenzyl
This method offers a more streamlined approach to obtaining the crucial chlorinated intermediate, N-acetyl-3-chloroiminodibenzyl.
Materials:
-
N-acetyliminodibenzyl
-
Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)
-
Catalyst (e.g., Tetrabutylammonium bromide)
-
Acid-binding agent (e.g., Potassium carbonate)
-
Solvent (e.g., Dichloromethane, Dichloroethane)
Procedure (based on CN104876870A):
-
In a reaction vessel, dissolve N-acetyliminodibenzyl (1 equivalent) in the chosen solvent.
-
Add the acid-binding agent (1-1.5 equivalents) and the catalyst.
-
Cool the mixture to 0-5 °C.
-
Slowly add the chlorinating agent (1-1.5 equivalents) while maintaining the temperature.
-
Allow the reaction to proceed at a controlled temperature (e.g., 10 °C) for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield N-acetyl-3-chloroiminodibenzyl.
Note: The yield of this reaction is highly dependent on the specific chlorinating agent, catalyst, and reaction conditions used, with reported yields ranging from 53.0% to 88.0%.[1]
Synthesis from Iminodibenzyl
This route follows a more traditional sequence of reactions starting from the readily available iminodibenzyl.
2.1 Acetylation of Iminodibenzyl
-
Procedure: Iminodibenzyl is acetylated using acetic anhydride in a suitable solvent to yield N-acetyliminodibenzyl.
2.2 Nitration of N-Acetyliminodibenzyl
-
Procedure: N-acetyliminodibenzyl is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to produce 3-nitro-N-acetyliminodibenzyl.
2.3 Reduction of 3-Nitro-N-acetyliminodibenzyl
-
Procedure: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate in the presence of a catalyst (e.g., ferric chloride and activated carbon) to give 3-amino-N-acetyliminodibenzyl.[2]
2.4 Sandmeyer Reaction of 3-Amino-N-acetyliminodibenzyl
-
Procedure (based on CN102010349A): [2]
-
Suspend 3-amino-N-acetyliminodibenzyl in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C and slowly add a solution of sodium nitrite to form the diazonium salt.
-
In a separate vessel, prepare a solution of cuprous chloride in hydrochloric acid.
-
Slowly add the diazonium salt solution to the cuprous chloride solution while maintaining the temperature.
-
Warm the reaction mixture to facilitate the replacement of the diazonium group with a chlorine atom.
-
The product, 3-chloro-N-acetyliminodibenzyl, precipitates and is collected by filtration.
-
The crude product can be purified by recrystallization.
-
Convergent Synthesis via Buchwald-Hartwig Amination
This modern approach allows for the construction of the dibenzo[b,f]azepine core from simpler, commercially available starting materials.
Representative Procedure (based on literature for similar structures):
Materials:
-
2-Bromostyrene derivative
-
2-Chloroaniline derivative (with the chloro-substituent at the desired position for the final product)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-bromostyrene derivative, the 2-chloroaniline derivative, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to yield the desired 3-chloro-dibenzo[b,f]azepine derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows of the described synthetic pathways.
Caption: Synthetic pathways to Clomipramine.
Caption: Direct chlorination workflow.
Conclusion
The synthesis of clomipramine is not limited to the traditional pathway involving this compound. This guide has presented several viable alternatives, each with its own set of advantages and challenges. The direct chlorination of N-acetyliminodibenzyl appears to be a highly efficient and more direct route. The synthesis from iminodibenzyl offers a solid, albeit longer, alternative. Convergent strategies utilizing modern coupling reactions hold great promise for developing highly efficient and flexible synthetic routes from simple, readily available starting materials. Finally, selective dehalogenation presents a unique approach that may be advantageous in specific contexts. The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. The experimental data and protocols provided herein should serve as a valuable resource for researchers and professionals in the field to make informed decisions in the development of clomipramine synthesis.
References
Confirming the Structure of 5-Acetyliminodibenzyl Derivatives Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of synthesized compounds is a critical step in chemical research and drug development. For complex molecules such as 5-Acetyliminodibenzyl and its derivatives, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often provides insufficient data for unambiguous characterization. Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for elucidating the precise connectivity and spatial relationships of atoms within a molecule. This guide provides a comparative overview of these techniques in the context of confirming the structure of this compound, supported by experimental data and protocols.
Unambiguous Structure Elucidation with 2D NMR
Key Structural Features of this compound:
The this compound molecule consists of a central seven-membered azepine ring fused to two benzene rings, with an acetyl group attached to the nitrogen atom. The key to structural confirmation lies in assigning the signals of the aromatic protons and carbons, the methylene protons of the dibenzyl bridge, and the acetyl group, and then connecting these fragments through observed correlations.
Comparative Analysis of 2D NMR Techniques
| 2D NMR Technique | Information Provided | Application to this compound Derivatives |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). | - Identifies neighboring protons within the aromatic rings. - Confirms the connectivity of the methylene protons in the dibenzyl bridge (H-10 and H-11). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with the signals of the carbon atoms to which they are directly attached (1JCH). | - Assigns each proton signal to its corresponding carbon atom. - Differentiates between CH, CH2, and CH3 groups based on the number of attached protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (2JCH, 3JCH). | - Connects the different spin systems identified in the COSY spectrum. - Crucially confirms the position of the acetyl group by showing correlations from the acetyl protons to the carbonyl carbon and from the methylene protons adjacent to the nitrogen (H-10, H-11) to the carbonyl carbon. - Establishes the connectivity between the aromatic rings and the central azepine ring. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are general protocols for acquiring 2D NMR spectra, which should be optimized for the specific instrument and sample.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Spectrometer Parameters (General):
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequences: Standard pulse programs for COSY (e.g., cosygpqf), HSQC (e.g., hsqcedetgpsisp2.3), and HMBC (e.g., hmbcgplpndqf) are typically used.[1]
COSY Experiment:
-
Acquire a 1D proton spectrum to determine the spectral width.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Use a sufficient number of scans (e.g., 2-8) and increments (e.g., 256-512 in F1) to achieve adequate resolution and signal-to-noise.
HSQC Experiment:
-
Set the proton spectral width as determined from the 1D spectrum.
-
Set the carbon spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Optimize the 1JCH coupling constant (typically ~145 Hz for aromatic and aliphatic CH).
-
Acquire a sufficient number of scans (e.g., 2-4) and increments (e.g., 128-256 in F1).
HMBC Experiment:
-
Set the proton and carbon spectral widths as for the HSQC experiment.
-
Optimize the long-range coupling constant (nJCH), typically set to 8-10 Hz to observe 2JCH and 3JCH correlations.[1]
-
Acquire a larger number of scans (e.g., 8-32) and increments (e.g., 256-512 in F1) due to the lower sensitivity of this experiment.
Data Presentation: Expected 2D NMR Correlations for this compound
The following tables summarize the expected key 2D NMR correlations for this compound, which would be used to confirm its structure. The chemical shifts are hypothetical and based on known values for similar structures.
Table 1: Expected 1H-1H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H-1 | H-2 |
| H-2 | H-1, H-3 |
| H-3 | H-2, H-4 |
| H-4 | H-3 |
| H-6 | H-7 |
| H-7 | H-6, H-8 |
| H-8 | H-7, H-9 |
| H-9 | H-8 |
| H-10 | H-11 |
| H-11 | H-10 |
Table 2: Expected 1H-13C HSQC Correlations
| Proton (δ, ppm) | Carbon (δ, ppm) |
| H-1 to H-4, H-6 to H-9 | Aromatic CH carbons |
| H-10, H-11 | Aliphatic CH2 carbons |
| Acetyl-H | Acetyl-CH3 carbon |
Table 3: Expected Key 1H-13C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Inferred Connectivity |
| Acetyl-H | Acetyl-C=O | Confirms acetyl group |
| H-10, H-11 | Acetyl-C=O, Aromatic C4a, C5a | Links dibenzyl bridge to acetyl group and aromatic rings |
| H-1 | C-3, C-4a, C-9a | Confirms aromatic ring structure and fusion to azepine ring |
| H-4 | C-2, C-5a | Confirms aromatic ring structure and fusion to azepine ring |
Visualization of the Structure Elucidation Workflow
The logical process of using 2D NMR to confirm a molecular structure can be visualized as a workflow.
Caption: Workflow for structure elucidation using 2D NMR.
This guide illustrates the systematic approach required to confirm the structure of this compound derivatives. By combining the information from COSY, HSQC, and HMBC experiments, researchers can confidently assemble the molecular puzzle and verify the successful synthesis of their target compounds. The detailed protocols and expected correlation tables provide a solid framework for applying these powerful analytical techniques in a research and development setting.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Acetyliminodibenzyl Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the characterization of 5-Acetyliminodibenzyl, a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds. Ensuring the consistency and reliability of analytical data across different methods is paramount for regulatory compliance, quality control, and robust drug development. Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they are interchangeable and provide equivalent quantitative results.[1][2]
This document outlines a comparison between two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation studies on this compound are not extensively published, this guide leverages established validation parameters and protocols for structurally similar compounds to provide a practical and scientifically sound approach.
Data Presentation: Performance Comparison of Analytical Methods
The cross-validation of analytical methods is assessed by comparing key performance parameters.[3] The following table summarizes the typical acceptance criteria and expected performance for the quantification of this compound using a validated HPLC-UV method versus a GC-MS method.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Typical Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 2.0% | Within ± 5.0% | Within ± 15% (± 20% at LOQ) |
| Precision (% RSD) | < 2.0% | < 5.0% | ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | High (Potential for co-eluting impurities) | Very High (Mass-based identification) | No significant interference at the retention time of the analyte |
| Robustness | High | Moderate (Sensitive to derivatization and injection variability) | No significant impact on results from minor method variations |
This data is representative and based on typical performance characteristics for these analytical techniques. Actual results may vary based on specific instrumentation, reagents, and method optimization.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any successful method validation and cross-validation effort.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and process intermediates.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 1 µg/mL to 150 µg/mL).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo matrix at three concentration levels (low, medium, high).
-
Precision: Analyze a minimum of six replicate injections of a homogeneous sample at the target concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and sensitivity, making it ideal for identifying and quantifying trace levels of this compound, especially in complex matrices.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A low-bleed capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection:
-
Mode: Splitless.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for identification.
-
Monitored Ions: Select characteristic ions for this compound (e.g., m/z 237, 194, 180).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent like Dichloromethane or Ethyl Acetate to a concentration within the calibrated range.
-
Note: Derivatization is typically not required for this compound due to its volatility and thermal stability.
-
-
Validation Procedure:
-
Follow similar validation procedures as for HPLC, preparing standards and quality control samples in the chosen solvent. The high sensitivity of MS may allow for a lower LOQ.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, as recommended by regulatory guidelines.[6][7] This process ensures that data generated by different methods or in different laboratories are comparable and reliable.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. database.ich.org [database.ich.org]
Comparing the efficiency of different catalysts for iminodibenzyl acylation
For researchers, scientists, and drug development professionals, the efficient acylation of iminodibenzyl is a critical step in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different catalytic systems for this key transformation, supported by available experimental data to facilitate catalyst selection and process optimization.
The N-acylation of iminodibenzyl is a fundamental reaction in the production of active pharmaceutical ingredients. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. This comparison focuses on commonly employed catalytic methods, including traditional Lewis acids and other emerging catalytic systems.
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts for the acylation of iminodibenzyl and structurally similar secondary amines, providing a snapshot of their relative efficiencies.
| Catalyst | Acylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Iminodibenzyl | Carbon Disulfide | Reflux | 16 | Not explicitly stated for acylation step | [1] |
| Zinc Chloride (ZnCl₂) | Acetyl Chloride | N-substituted sulfonamides | Not specified | Not specified | Not specified | Good yields | [2] |
| Iron(III) Chloride (FeCl₃) | Acid Chlorides | Aryl- and Benzylzinc Halides | THF | 25-50 | 0.5-4 | Up to 90% | [3] |
| Indium(III) Triflate (In(OTf)₃) | Acetic Anhydride | Carbohydrates | Acetic Anhydride | 0 | 1 | High Yields | [4][5] |
| ZSM-5-SO₃H | Acetic Anhydride | Secondary Amines | Solvent-free | Room Temp. | 10-30 min | 78-90% | [6] |
| Acetic Acid | Ethyl Acetate | Various Amines | - | 80-120 | Not specified | Excellent | [5][7] |
| Catalyst-free | Acetic Anhydride | Secondary Amines | Solvent-free | Not specified | 5-15 min | Good to Excellent | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Lewis Acid Catalysis: Acylation of Iminodibenzyl using Aluminum Chloride
This protocol is based on the classical Friedel-Crafts acylation approach.
Materials:
-
Iminodibenzyl
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a mixture of anhydrous aluminum chloride in carbon disulfide is prepared and cooled in an ice bath.
-
A solution of acetyl chloride in carbon disulfide is added dropwise to the stirred suspension.
-
After the addition is complete, a solution of iminodibenzyl in carbon disulfide is added dropwise.
-
The reaction mixture is then stirred at room temperature for 1 hour, followed by refluxing for 16 hours.[1]
-
After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with methylene chloride.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Heterogeneous Catalysis: Acylation of Secondary Amines using ZSM-5-SO₃H
This protocol describes a solvent-free approach using a solid acid catalyst.
Materials:
-
Secondary Amine (e.g., Diphenylamine as a surrogate for Iminodibenzyl)
-
Acetic Anhydride
-
ZSM-5-SO₃H catalyst
Procedure:
-
In a reaction vessel, the secondary amine and acetic anhydride are mixed.
-
A catalytic amount of ZSM-5-SO₃H is added to the mixture.
-
The reaction mixture is stirred at room temperature for 10-30 minutes.[6]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid catalyst is removed by filtration.
-
The filtrate, containing the acylated product, can be further purified if necessary. This method often yields products of high purity directly.[6]
Reaction Pathways and Mechanisms
The efficiency of each catalytic system is dictated by its unique reaction mechanism. The following diagrams illustrate the fundamental pathways for the discussed catalyst types.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst [mdpi.com]
- 3. Iron-Catalyzed Acylation of Polyfunctionalized Aryl- and Benzylzinc Halides with Acid Chlorides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Benchmarking the Purity of Synthesized 5-Acetyliminodibenzyl Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized 5-Acetyliminodibenzyl against a well-characterized reference standard. Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing, directly impacting safety and efficacy. This document outlines detailed experimental protocols for purity assessment using state-of-the-art analytical techniques and provides a systematic approach to identifying and quantifying potential impurities.
Establishing a this compound Reference Standard
A primary reference standard of this compound with the highest possible purity is essential for accurate comparison. If a commercially certified reference standard is unavailable, one must be established in-house. This involves synthesizing the compound and purifying it to a very high degree, typically through multiple recrystallization steps from appropriate solvents such as ethanol or methanol. The purity of the in-house reference standard must be rigorously characterized using a battery of orthogonal analytical methods.
Comparative Purity Analysis: Data Summary
The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound against the established reference standard.
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Acceptance Criteria |
| HPLC (UV, 254 nm) | Purity (Area %) | ≥ 99.8% | 99.5% | ≥ 99.0% |
| Iminodibenzyl | < 0.05% | 0.15% | ≤ 0.2% | |
| Unidentified Impurity 1 (RRT ~0.85) | < 0.03% | 0.10% | ≤ 0.1% | |
| Unidentified Impurity 2 (RRT ~1.15) | < 0.03% | 0.08% | ≤ 0.1% | |
| Total Impurities | ≤ 0.2% | 0.33% | ≤ 0.5% | |
| qNMR (¹H NMR) | Purity (mol/mol %) vs. Maleic Acid | 99.9% | 99.4% | ≥ 99.0% |
| GC-MS | Residual Solvents (Ethanol) | < 500 ppm | 800 ppm | ≤ 1000 ppm |
| Residual Solvents (Toluene) | < 100 ppm | 150 ppm | ≤ 200 ppm |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This stability-indicating HPLC method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial composition) to a final concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a primary method for determining the absolute purity of the synthesized compound without the need for a specific reference standard of the same compound. A certified internal standard is used for quantification.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the tube and gently sonicate to dissolve both components completely.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (or as needed to achieve a signal-to-noise ratio > 250 for the signals of interest).
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the acetyl protons) and the signal of the internal standard (olefinic protons of maleic acid).
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons for each integrated signal, and the purity of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is used to identify and quantify residual solvents from the synthesis and purification process.
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and heat at 80°C for 20 minutes before injection.
-
Identification of Potential Impurities
Based on the common synthesis route for this compound (acetylation of iminodibenzyl), the following potential process-related impurities should be considered and monitored:
-
Iminodibenzyl: Unreacted starting material.
-
Diacetyliminodibenzyl: A potential byproduct from over-acetylation, though less likely under controlled conditions.
-
Degradation Products: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products that could form during storage or further processing. Common degradation pathways for similar structures involve hydrolysis of the acetyl group or oxidation of the dibenzyl ring system.
Visualizations
Experimental Workflow for Purity Benchmarking
Caption: Workflow for purity benchmarking of synthesized this compound.
Signaling Pathway of Impurity Formation (Hypothetical)
Caption: Potential pathways for impurity formation during synthesis and degradation.
A Comparative Analysis of Nitrating Agents for the Synthesis of 3-Nitro-5-Acetyliminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
The nitration of 5-Acetyliminodibenzyl is a critical step in the synthesis of various pharmacologically significant molecules. The strategic introduction of a nitro group, primarily at the 3-position, paves the way for further functionalization, leading to the development of novel therapeutic agents. This guide provides an objective comparison of common nitrating agents for this compound, supported by experimental data from published literature.
Comparative Performance of Nitrating Agents
The selection of a nitrating agent and corresponding reaction conditions significantly influences the yield and purity of the desired 3-nitro-5-acetyliminodibenzyl. Below is a summary of the performance of different nitrating systems.
| Nitrating Agent/System | Substrate | Key Reaction Conditions | Product(s) | Yield | Observations |
| Mixed Acid (HNO₃/H₂SO₄) | This compound | Dissolved in concentrated H₂SO₄, addition of HNO₃ in H₂SO₄ at 0-5°C.[1][2] | 3-Nitro-5-acetyliminodibenzyl | High | The nitro group selectively enters the meta-position relative to the acylimino group.[2] Using excess nitric acid can lead to the formation of 3,7-dinitro-5-acyl-iminodibenzyl.[2] |
| Nitric Acid in Acetic Acid | This compound | Dissolved in glacial acetic acid, dropwise addition of nitric acid at 0-30°C.[1] | Nitrate salt of this compound, which is then treated with H₂SO₄ to yield 3-Nitro-5-acetyliminodibenzyl.[1] | Not explicitly stated | This two-step process involves the formation of a nitrate salt intermediate.[1] |
| Nitric Acid in Acetic Anhydride | Iminodibenzyl | Acylation with acetic anhydride followed by in-situ nitration with nitric acid at 25-30°C.[3] | 3-Nitro-5-acetyliminodibenzyl | 80.9% (for the combined acylation and nitration steps)[4] | This one-pot method combines acylation and nitration, offering a streamlined synthesis.[3][4] |
| Nitrosonitric Acid in Acetic Acid | Iminodibenzyl (after acylation) | Acylation in acetic acid/acetic anhydride, followed by dropwise addition of nitrosonitric acid at 20-25°C.[4] | 3-Nitro-5-acetyliminodibenzyl | 80.9% | A variation of the one-pot synthesis employing nitrosonitric acid.[4] |
Experimental Protocols
Detailed methodologies for the key nitration procedures are outlined below.
Method 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)[1][2]
-
Dissolution: Dissolve this compound in 10 to 20 times its weight of concentrated sulfuric acid.
-
Nitration: Cool the solution to a temperature between 0°C and 5°C. Add a solution of 0.9-1 molar equivalent of concentrated nitric acid in concentrated sulfuric acid dropwise while maintaining the temperature.
-
Work-up: After the addition is complete, pour the reaction mixture onto ice to precipitate the crude product.
-
Purification: The crude 3-nitro-5-acetyliminodibenzyl can be purified by fractional crystallization from solvents such as benzene, ethanol, or methanol. The purified product appears as colorless prisms with a melting point of 157-158°C.[1][2]
Method 2: Nitration via Nitrate Salt Formation in Acetic Acid[1]
-
Nitrate Salt Formation: Dissolve this compound in 2 to 5 times its weight of glacial acetic acid. Add an equimolar amount or an excess of nitric acid dropwise at a temperature of about 0-30°C. The nitrate of this compound will precipitate.
-
Isolation of Nitrate Salt: Filter the precipitated nitrate salt and, if desired, recrystallize from chloroform or acetic acid. The nitrate salt has a melting point of 104-105°C (from chloroform) or 108-110°C (from acetic acid) but decomposes above 70°C.
-
Conversion to Nitro Compound: Dissolve the isolated nitrate salt in approximately ten times its weight of concentrated sulfuric acid at 0-20°C.
-
Work-up and Purification: Precipitate the crude 3-nitro-5-acetyliminodibenzyl by adding ice to the reaction mixture. Purify the product as described in Method 1.
Method 3: One-Pot Acylation and Nitration in Acetic Anhydride[3][4]
-
Acylation: Reflux a mixture of iminodibenzyl and acetic anhydride (molar ratio 1:2).[3]
-
Nitration: Without isolating the this compound, cool the reaction mixture to 25-30°C and add nitric acid to effect nitration.[3]
-
Alternative Nitrating Agent: In a similar one-pot procedure, after acylation of iminodibenzyl in acetic acid and acetic anhydride, cool the mixture to 20°C. Add 25ml of nitrosonitric acid (96%) dropwise over 2-3 hours, maintaining the temperature at 20-25°C.[4]
-
Work-up: After an hour of insulation, remove the excess acetic acid under reduced pressure. Add the residue to ice water to precipitate the product.
-
Purification: Filter the precipitate and recrystallize from toluene to obtain 3-nitro-N-acetyliminodibenzyl.[4]
Visualizing the Nitration Pathways
The following diagram illustrates the different synthetic routes to 3-Nitro-5-Acetyliminodibenzyl discussed in this guide.
Caption: Synthetic pathways for the nitration of this compound.
References
- 1. US3178406A - Nitrates of s-acymminoimbenzyls - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]
- 4. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
Cost-benefit analysis of various synthetic pathways to 3-chloro-N-acetyliminodibenzyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to 3-chloro-N-acetyliminodibenzyl, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on chemical costs, reaction yields, and safety and environmental considerations to aid researchers and drug development professionals in selecting the most appropriate method for their needs.
Executive Summary
Two principal synthetic routes for 3-chloro-N-acetyliminodibenzyl are evaluated:
-
Pathway 1: Multi-Step Synthesis from Iminodibenzyl. This classic approach involves the N-acetylation of iminodibenzyl, followed by nitration, reduction of the nitro group, and a final Sandmeyer reaction to introduce the chloro substituent.
-
Pathway 2: Direct Chlorination of N-acetyliminodibenzyl. This alternative pathway involves the direct chlorination of the N-acetyliminodibenzyl intermediate. As N-acetyliminodibenzyl is typically prepared from iminodibenzyl, this can be considered a variation of the first pathway.
The multi-step synthesis via the Sandmeyer reaction is a well-established and documented method with predictable yields. The direct chlorination route offers a potentially more streamlined process, though it may present different challenges in terms of regioselectivity and handling of chlorinating agents. The choice between these pathways will likely depend on factors such as scale, available equipment, and specific safety protocols within a laboratory or manufacturing setting.
Comparative Data
The following tables provide a quantitative comparison of the two synthetic pathways. Costs are estimated based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
Table 1: Cost Analysis of Reagents per Mole of 3-chloro-N-acetyliminodibenzyl
| Reagent | Pathway 1 (from Iminodibenzyl) | Pathway 2 (from N-acetyliminodibenzyl) |
| Iminodibenzyl | ~$21.00/kg[1] | (Assumed as starting material for N-acetyliminodibenzyl) |
| Acetic Anhydride | ~$0.51 - $1.02/kg[2] | (Cost included in N-acetyliminodibenzyl synthesis) |
| Nitric Acid | ~$0.23 - $0.39/kg[3] | - |
| Hydrazine Hydrate | ~$54.00/100g[4] | - |
| Anhydrous Ferric Chloride | ~$24.95/500g | - |
| Sodium Nitrite | ~$280 - $350/ton[5] | - |
| Cuprous Chloride | ~$15.84/100g[6] | - |
| N-acetyliminodibenzyl | - | (Synthesized in-situ or purchased) |
| Thionyl Chloride | - | ~$18/kg[7] |
| Bis(trichloromethyl) carbonate | - | ~$262/kg[8] |
Table 2: Yield and Process Parameter Comparison
| Parameter | Pathway 1 (from Iminodibenzyl) | Pathway 2 (from N-acetyliminodibenzyl) |
| Overall Yield | >51%[9] | High (e.g., 86.1% for a specific method)[10] |
| Number of Steps | 4 | 1 (from N-acetyliminodibenzyl) |
| Key Reactions | Acetylation, Nitration, Reduction, Sandmeyer Reaction | Direct Electrophilic Chlorination |
| Reaction Conditions | Varied, includes heating and low temperatures (0-5°C for diazotization) | Generally mild (e.g., 0-15°C)[10] |
Experimental Protocols
Pathway 1: Multi-Step Synthesis from Iminodibenzyl
This pathway involves four main stages:
Step 1: N-acetylation of Iminodibenzyl Iminodibenzyl is reacted with acetic anhydride in the presence of a catalyst to form N-acetyliminodibenzyl.[8]
Step 2: Nitration of N-acetyliminodibenzyl The N-acetyliminodibenzyl is then nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitro-N-acetyliminodibenzyl. This reaction is highly exothermic and requires careful temperature control.[8]
Step 3: Reduction of 3-nitro-N-acetyliminodibenzyl The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate in the presence of a catalyst like anhydrous ferric chloride.[8]
Step 4: Sandmeyer Reaction of 3-amino-N-acetyliminodibenzyl The final step involves the diazotization of the amino group with sodium nitrite in an acidic medium, followed by the introduction of chlorine using cuprous chloride.[9] A typical procedure involves cooling the reaction mixture to 0-5°C during the addition of sodium nitrite.[9]
Pathway 2: Direct Chlorination of N-acetyliminodibenzyl
This pathway involves a single step from the N-acetyliminodibenzyl intermediate.
Chlorination of N-acetyliminodibenzyl N-acetyliminodibenzyl is reacted with a chlorinating agent, such as thionyl chloride or bis(trichloromethyl) carbonate, in a suitable solvent and in the presence of a catalyst and an acid scavenger.[4][10] The reaction is typically carried out at a controlled temperature, for instance, between 0-15°C.[10]
Safety and Environmental Considerations
Pathway 1:
-
Nitration: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[10] The use of strong acids like nitric and sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures. The reaction can also produce toxic nitrogen dioxide gas.[7]
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen.[9] It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Sandmeyer Reaction: Diazonium salts are known to be thermally unstable and potentially explosive, especially when dry.[11] Therefore, the diazotization step must be performed at low temperatures (typically 0-5°C).
Pathway 2:
-
Chlorinating Agents: Thionyl chloride and bis(trichloromethyl) carbonate are corrosive and react violently with water. They should be handled with care in a moisture-free environment.
-
Environmental Impact: The use of chlorinated solvents and reagents can have environmental implications.[12] Proper waste disposal protocols must be followed.
Visualizations
Caption: Synthetic route via the multi-step pathway from iminodibenzyl.
Caption: Synthetic route via direct chlorination of N-acetyliminodibenzyl.
Caption: Decision workflow for selecting a synthetic pathway.
References
- 1. indiamart.com [indiamart.com]
- 2. labware-shop.com [labware-shop.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 8. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Environmental impacts of the widespread use of chlorine-based disinfectants during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of chlorination on the persistence of pharmaceuticals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Environmental impacts of the widespread use of chlorine-based disinfectants during the COVID-19 pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Acetyliminodibenzyl: A Procedural Guide
The proper disposal of 5-Acetyliminodibenzyl, a chemical intermediate used in industrial and scientific research, is critical for ensuring laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While specific toxicity data is limited, general principles for handling laboratory chemicals should be strictly followed.
Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing appropriate personal protective equipment to minimize exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from potential splashes or dust particles. |
| Skin Protection | Fire/flame resistant and impervious clothing.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of dust or aerosols. |
All handling of this compound should occur in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Unless confirmed otherwise by a qualified environmental health and safety (EHS) professional, this compound waste should be treated as hazardous.[3]
-
Segregate Waste: Do not mix this compound waste with other waste streams.[4] Keep solid and liquid waste separate.[5]
-
Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves, wipes).
-
Liquid Waste: Solutions containing this compound. Segregate halogenated and non-halogenated solvent wastes if applicable.[4]
-
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect waste in containers that are compatible with the chemical. The original container is often the best choice for unused product.[3] For other waste, use containers made of materials that will not react with the waste. Plastic is often preferred for general chemical waste.[2]
-
Container Condition: Ensure waste containers are in good condition, free of leaks, and have tightly sealing lids.[3][6]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard warnings.[7]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[2][7] This area must be under the control of the generator and away from heat sources or sunlight.[6] If the waste is flammable, it should be stored in a flammable storage cabinet.[7]
Step 3: Arrange for Professional Disposal
-
Contact EHS or a Licensed Waste Disposal Vendor: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[6][7] Contact your institution's Environmental Health and Safety (EHS) department or a certified waste vendor to arrange for pickup.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and any other relevant information about the waste to the disposal company.
-
Record Keeping: Maintain records of all hazardous waste generated and disposed of, as required by regulations.[7]
Important Considerations:
-
Never dispose of this compound down the drain. [2]
-
Do not evaporate chemical waste as a disposal method. [3]
-
Empty Containers: Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the label before disposing of the container as regular trash, if permitted by your institution's policies.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 5-Acetyliminodibenzyl
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 5-Acetyliminodibenzyl (CAS No. 13080-75-6), a dibenzazepine derivative used in pharmaceutical research. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following tables summarize the recommended PPE for handling this compound in various laboratory scenarios.
Table 1: Recommended PPE for Handling Solid this compound and Preparing Solutions
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin/Body | Fire/Flame Resistant & Impervious Clothing | A lab coat or chemical-resistant suit should be worn to protect against accidental skin contact. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for splash protection. Given the aromatic amide structure of this compound, prolonged or direct contact should be avoided. For extended handling, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for degradation before use and change them immediately after contamination. |
| Respiratory | Full-Face Respirator with Organic Vapor Cartridge | Recommended if exposure limits are exceeded, or if experiencing irritation or other symptoms.[1] NIOSH-approved organic vapor cartridges should be used. |
Table 2: Glove Selection Guide for Handling this compound
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile Rubber | Good for Splash Protection | Offers good resistance to a range of chemicals, but may have limited resistance to aromatic compounds with prolonged exposure. |
| Butyl Rubber | Recommended for Extended Contact | Provides excellent resistance to a wide variety of organic compounds. |
| Latex | Not Recommended | Can have variable performance with organic solvents and poses an allergy risk. |
| Vinyl | Not Recommended | Generally offers poor protection against organic solvents. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for minimizing risks.
Step 1: Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
Step 2: Personal Protective Equipment (PPE) Adherence
-
Donning PPE: Before handling the chemical, ensure all recommended PPE from Table 1 is correctly worn.
Step 3: Chemical Handling
-
Weighing: When weighing the solid compound, use a balance with a draft shield to minimize the dispersion of fine particles.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
Step 4: Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Step 5: Emergency Preparedness
-
Spill Kit: Ensure a chemical spill kit is readily available.
-
First Aid: Be familiar with the first-aid measures outlined in the Safety Data Sheet. In case of eye contact, rinse with pure water for at least 15 minutes.[1] For skin contact, immediately remove contaminated clothing and wash the affected area.[1]
Disposal Plan: Waste Management
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Closure: Keep waste containers securely closed except when adding waste.
Step 3: Empty Container Disposal
-
Rinsing: Triple rinse empty containers with a suitable solvent.
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as chemical waste. Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Disposal: After thorough rinsing and removal or defacing of the original label, the empty container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.
Step 4: Final Disposal
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
